HS148
Description
Properties
Molecular Formula |
C15H14FN5O2S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[[1-(3-fluorophenyl)-4-oxo-5H-pyrazolo[5,4-d]pyrimidin-6-yl]sulfanyl]butanamide |
InChI |
InChI=1S/C15H14FN5O2S/c1-2-11(12(17)22)24-15-19-13-10(14(23)20-15)7-18-21(13)9-5-3-4-8(16)6-9/h3-7,11H,2H2,1H3,(H2,17,22)(H,19,20,23) |
InChI Key |
IQWUQCPIOBQMPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N)SC1=NC2=C(C=NN2C3=CC(=CC=C3)F)C(=O)N1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of the DAPK3 Inhibitor: HS148
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Death-Associated Protein Kinase 3 (DAPK3), also known as Zipper-Interacting Protein Kinase (ZIPK), is a calcium/calmodulin-independent serine/threonine kinase that plays a pivotal, albeit complex, role in a multitude of cellular processes. Its functional diversity, implicated in everything from apoptosis and autophagy to cell proliferation and migration, has positioned it as a significant target for therapeutic intervention in various diseases, including cancer and hypertension.[1][2] HS148 has been identified as a selective inhibitor of DAPK3, serving as a critical chemical probe to dissect its signaling pathways and as a potential lead compound for drug development. This document provides a comprehensive overview of the mechanism of action of this compound, detailing the multifaceted signaling networks of DAPK3, the inhibitor's quantitative biochemical data, and the general experimental methodologies used for its characterization.
DAPK3: A Multifunctional Serine/Threonine Kinase
DAPK3 is a member of the DAPK family of kinases, which are linked to various forms of cell death.[3] However, its role is highly context-dependent, acting as both a tumor suppressor and a promoter of oncogenic pathways in different cellular environments.[1][2][4] The kinase regulates fundamental cellular activities through its interaction with and phosphorylation of a wide array of substrates.
Key cellular processes regulated by DAPK3 include:
-
Apoptosis and Autophagy: DAPK3 can induce apoptosis and is involved in starvation-induced autophagy by regulating autophagosome formation.[1][2] It directly phosphorylates and activates ULK1, a key autophagy-initiating kinase, a function crucial for its tumor-suppressor role in gastric cancer.[5]
-
Cell Proliferation and Migration: In contrast to its pro-death functions, DAPK3 can also promote cell proliferation and migration. It has been shown to drive proliferation in colon and prostate cancer cells through pathways like Wnt/β-catenin and ERK/c-Myc signaling.[1][4][6] Its role in phosphorylating myosin light chain 2 (MLC2) is central to its regulation of cytoskeletal dynamics, cell migration, and smooth muscle contraction.[7]
-
Tumor-Intrinsic Immunity: DAPK3 is a critical component of the tumor-intrinsic immune response. It is essential for activating the STING (stimulator of interferon genes) pathway, which senses cytosolic DNA as a danger signal.[8][9] DAPK3 stabilizes STING protein and is required for its subsequent activation of TBK1 and induction of type I interferons, thereby driving anti-tumor immunity.[9][10]
-
Vascular Function and Inflammation: In vascular smooth muscle cells, DAPK3 is involved in calcium sensitization and contraction.[11] It also mediates vascular inflammation by promoting the production of reactive oxygen species (ROS) and activating pro-inflammatory signaling cascades involving JNK and p38.[1][4]
This compound: A Selective DAPK3 Inhibitor
This compound is a small molecule compound developed as a selective inhibitor of DAPK3.[3][4][12][13][14] Its primary mechanism of action is the direct inhibition of the kinase's catalytic activity. As with most small molecule kinase inhibitors, this compound likely functions as an ATP-competitive inhibitor, binding to the ATP pocket within the DAPK3 catalytic domain. This binding event prevents the phosphorylation of downstream substrates, thereby blocking the propagation of signals along the DAPK3-mediated pathways.
Quantitative Inhibitor Data
The potency and selectivity of kinase inhibitors are critical metrics for their utility as research tools and therapeutic candidates. This compound demonstrates high affinity for DAPK3. The table below summarizes the available quantitative data for this compound and other relevant DAPK3 inhibitors for comparative purposes.
| Inhibitor | Target(s) | Kᵢ (Inhibition Constant) | IC₅₀ (Half-maximal Inhibitory Conc.) | Reference(s) |
| This compound | DAPK3 | 119 nM | Not specified | [3][12][13][14] |
| HS94 | DAPK3 | 126 nM | Not specified | [15] |
| HS38 | DAPK3, PIM3 | Kd = 280 nM (for DAPK3) | Not specified | [3] |
| HS56 | DAPK3, PIM3 | 315 nM (for DAPK3) | Not specified | [15] |
| TC-DAPK 6 | DAPK1, DAPK3 | Not specified | 225 nM (for DAPK3) | [3] |
Note: Kᵢ (inhibition constant) and Kd (dissociation constant) are direct measures of binding affinity, while IC₅₀ is a functional measure of inhibition potency that can be influenced by experimental conditions (e.g., ATP concentration).
DAPK3 Signaling Pathways and Points of Inhibition
This compound allows for the targeted disruption of the diverse signaling cascades orchestrated by DAPK3. The following diagram illustrates the central role of DAPK3 in various pathways and the point of intervention by an inhibitor like this compound.
Caption: DAPK3 integrates various upstream signals to regulate diverse downstream cellular functions. This compound acts by directly inhibiting DAPK3's kinase activity.
Experimental Protocols for Inhibitor Characterization
While specific, detailed protocols for the development of this compound are proprietary, this section outlines the standard methodologies employed in the discovery and characterization of a kinase inhibitor like this compound.[16]
In Vitro Kinase Assays
The primary evaluation of a kinase inhibitor involves direct measurement of its effect on the kinase's enzymatic activity.
-
Objective: To determine the potency (e.g., IC₅₀ or Kᵢ) of the inhibitor against purified DAPK3 enzyme.
-
General Protocol:
-
Reagents: Recombinant human DAPK3, a specific peptide substrate (e.g., a synthetic peptide with a known DAPK3 phosphorylation site), ATP (often radiolabeled [γ-³²P]ATP or modified for fluorescence-based detection), and the inhibitor (this compound) at various concentrations.
-
Reaction: The kinase, substrate, and inhibitor are incubated in a suitable reaction buffer. The reaction is initiated by adding ATP.
-
Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the substrate on a membrane and measuring incorporated radioactivity. In fluorescence-based assays (e.g., Z'-LYTE™), the signal changes upon phosphorylation.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control (e.g., DMSO vehicle). The data are fitted to a dose-response curve to determine the IC₅₀ value. Kᵢ values are typically derived from these data using the Cheng-Prusoff equation.
-
Cellular Target Engagement and Pathway Analysis
These assays confirm that the inhibitor can access and modulate DAPK3 within a cellular context.
-
Objective: To measure the effect of this compound on the phosphorylation of known DAPK3 substrates in cells.
-
General Protocol (Western Blotting):
-
Cell Treatment: Culture appropriate cells (e.g., vascular smooth muscle cells, cancer cell lines) and treat them with varying concentrations of this compound for a defined period.
-
Lysis and Protein Quantification: Harvest the cells, lyse them to extract total protein, and determine the protein concentration.
-
Electrophoresis and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for a phosphorylated DAPK3 substrate (e.g., phospho-MLC2) and for the total amount of that substrate and DAPK3.
-
Detection: Use a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total substrate, which indicates the level of DAPK3 inhibition.
-
In Vivo Efficacy Models
Animal models are used to assess the physiological effects of DAPK3 inhibition.
-
Objective: To evaluate the impact of this compound on a disease-relevant physiological process, such as blood pressure.
-
General Protocol (Hypertension Model):
-
Model: Use a relevant animal model, such as spontaneously hypertensive rats (SHR) or RenTG mice, which exhibit high DAPK3 expression and activity in their vasculature.[4]
-
Administration: Administer this compound or a vehicle control to the animals via a suitable route (e.g., intravenous infusion).
-
Monitoring: Continuously monitor physiological parameters, such as systolic blood pressure (SBP), using telemetry or tail-cuff methods.
-
Analysis: Compare the physiological readouts between the inhibitor-treated and vehicle-treated groups to determine efficacy. It is noteworthy that while other DAPK3 inhibitors showed effects, one study reported that this compound did not significantly affect SBP upon infusion in mice, suggesting potential complexities in its in vivo action or compensatory mechanisms.[11]
-
The following diagram illustrates a typical workflow for the discovery and validation of a kinase inhibitor.
Caption: A generalized workflow for the development and characterization of a selective kinase inhibitor like this compound.
Conclusion
This compound is a valuable tool for the biomedical research community, enabling the selective inhibition of DAPK3. Its mechanism of action—the direct suppression of DAPK3's catalytic activity—interrupts a wide range of signaling pathways crucial for both normal physiology and disease pathology. By blocking DAPK3, this compound can modulate complex processes such as apoptosis, innate immunity, cell migration, and vascular tone. The quantitative data establish its potency, and while detailed protocols are not public, the standard methodologies for its characterization are well-established. Further investigation using this compound and similar compounds will continue to unravel the intricate biology of DAPK3 and assess its full potential as a therapeutic target in oncology, immunology, and cardiovascular disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Network analysis identifies DAPK3 as a potential biomarker for lymphatic invasion and colon adenocarcinoma prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DAPK3 inhibits gastric cancer progression via activation of ULK1-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DAPK3 death associated protein kinase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Cancer-Associated Loss-of-Function Mutations Implicate DAPK3 as a Tumor Suppressing Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. The tumor suppressor kinase DAPK3 drives tumor-intrinsic immunity through the STING–IFN-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The tumor suppressor kinase DAPK3 drives tumor-intrinsic immunity through the STING-IFN-β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | DAPK3抑制剂 | MCE [medchemexpress.cn]
- 14. This compound | DAPK 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 15. DAPK | DC Chemicals [dcchemicals.com]
- 16. chemicalkinomics.com [chemicalkinomics.com]
The Role of HS1 in Hematopoietic Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic lineage cell-specific protein 1 (HS1), also known as HCLS1, is a 75-kDa protein predominantly expressed in cells of the hematopoietic lineage. It functions as a critical adaptor protein and a substrate for Src family and Syk protein-tyrosine kinases. Emerging evidence has highlighted the central role of HS1 in integrating signals from antigen receptors and other cell surface receptors to regulate a multitude of cellular processes, including apoptosis, proliferation, cell migration, and immune synapse formation. This technical guide provides an in-depth overview of the function of HS1 in cell signaling, with a focus on its molecular interactions, downstream signaling pathways, and the experimental methodologies used to elucidate its function.
Core Function and Mechanism of Action
HS1 is characterized by the presence of multiple protein-protein interaction domains, including an N-terminal Arp2/3 binding region, a series of cortactin repeats, and a C-terminal SH3 domain. Upon cellular activation, such as through B-cell receptor (BCR) or T-cell receptor (TCR) engagement, HS1 undergoes rapid tyrosine phosphorylation at key residues, primarily Tyr378 and Tyr-397.[1] This phosphorylation is synergistically mediated by Src family kinases (e.g., Lyn) and Syk.[1]
Phosphorylated HS1 acts as a scaffold, recruiting a variety of downstream signaling molecules to form a signaling complex. These interacting partners include Vav1, phospholipase C gamma 1 (PLCγ1), and SLP-76. The formation of this complex is essential for the propagation of downstream signals, leading to calcium mobilization, activation of transcription factors, and regulation of the actin cytoskeleton.
HS1 in B-Cell Signaling and Apoptosis
In B-lymphocytes, HS1 is a major substrate of the protein-tyrosine kinases activated upon antigen receptor cross-linking.[2] The phosphorylation of HS1 is a critical event in the signaling cascade that determines the fate of the B-cell, influencing both proliferation and apoptosis.[1] Studies using the WEHI-231 B-cell line have shown that cells with low HS1 expression are resistant to BCR-mediated apoptosis. Re-expression of wild-type HS1, but not a phosphorylation-deficient mutant (Tyr378Phe, Tyr397Phe), restores sensitivity to apoptosis, indicating that tyrosine phosphorylation of HS1 is required for this process.[1][3] Furthermore, under the synergistic action of Lyn and Syk, wild-type HS1, but not the phosphorylation-deficient mutant, translocates to the nucleus, suggesting that nuclear localization of HS1 may be a prerequisite for B-cell apoptosis.[1]
HS1 in T-Cell Signaling and Immune Synapse Formation
HS1 plays a crucial role in T-cell activation and the formation of the immunological synapse, the specialized interface between a T-cell and an antigen-presenting cell. Upon TCR stimulation, HS1 is recruited to the immune synapse and is essential for the accumulation and stabilization of F-actin at this site. This actin-regulatory function of HS1 is dependent on its tyrosine phosphorylation. HS1-deficient T-cells exhibit defective calcium influx and reduced production of interleukin-2 (IL-2), a key cytokine for T-cell proliferation and differentiation.
HS1 in Platelet Activation
In platelets, HS1 is involved in the signaling pathways downstream of the glycoprotein VI (GPVI) collagen receptor and protease-activated receptors (PARs). Stimulation of these receptors leads to the tyrosine phosphorylation of HS1 in a Gq- and Src kinase-dependent manner. While some studies have suggested a role for HS1 in platelet aggregation and secretion, other research using HS1 knockout mice has indicated that HS1 may not play a major role in platelet function, suggesting possible redundancy with its homolog cortactin.[4]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the function of HS1.
| Parameter | Agonist | Wild-Type (WT) Platelets | HS1 -/- Platelets | Reference |
| Platelet Aggregation (%) | Thrombin | No significant difference | No significant difference | [5] |
| Collagen | No significant difference | No significant difference | [5] | |
| CRP | No significant difference | No significant difference | [5] | |
| ATP Secretion | Thrombin | No significant difference | No significant difference | [5] |
| Collagen | No significant difference | No significant difference | [5] | |
| CRP | No significant difference | No significant difference | [5] | |
| Table 1: Platelet Function in HS1 Knockout Mice. |
| Cell Line | Condition | Number of Invading Cells (Mean ± SD) | P-value | Reference |
| LINC00152-siRNA | --- | 9.67 ± 4.73 | P= 0.005 (compared to NC) | [6] |
| MIR22HG-siRNA | --- | 45.67 ± 10.02 | P= 0.590 (compared to NC) | [6] |
| PVT1-siRNA | --- | 41.00 ± 19.31 | P= 0.347 (compared to NC) | [6] |
| NC group | --- | 57.00 ± 12.53 | --- | [6] |
| Table 2: Effect of siRNA-mediated Knockdown on Cell Invasion. |
| Cell Line | Condition | Number of Migrating Cells (Mean ± SD) | P-value | Reference |
| NC shRNA-SW620 | --- | Not specified | --- | [7] |
| PGC-1α shRNA-1/pCMV6-SW620 | --- | Decreased compared to control | *** p < 0.001 | [7] |
| PGC-1α shRNA-1/LARS1-SW620 | --- | Increased compared to PGC-1α shRNA-1/pCMV6 | ## p < 0.01 | [7] |
| Table 3: Effect of shRNA-mediated Knockdown on Cell Migration. |
| Cell Line | Condition | Number of Invading Cells (Mean ± SD) | P-value | Reference |
| NC shRNA-SW620 | --- | Not specified | --- | [7] |
| PGC-1α shRNA-1/pCMV6-SW620 | --- | Decreased compared to control | *** p < 0.001 | [7] |
| PGC-1α shRNA-1/LARS1-SW620 | --- | Increased compared to PGC-1α shRNA-1/pCMV6 | ### p < 0.001 | [7] |
| Table 4: Effect of shRNA-mediated Knockdown on Cell Invasion. |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Role of Tyrosine Phosphorylation of HS1 in B Cell Antigen Receptor-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tus.elsevierpure.com [tus.elsevierpure.com]
- 3. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 4. Studies on the actin-binding protein HS1 in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PGC-1α Regulates Cell Proliferation, Migration, and Invasion by Modulating Leucyl-tRNA Synthetase 1 Expression in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of HS148: A Selective DAPK3 Inhibitor for Research in Vascular Physiology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: November 18, 2025
Abstract
HS148 is a potent and selective small molecule inhibitor of Death-Associated Protein Kinase 3 (DAPK3), also known as Zipper-Interacting Protein Kinase (ZIPK). With a high affinity for DAPK3, this compound serves as a critical chemical probe for elucidating the physiological and pathophysiological roles of this kinase, particularly in the regulation of vascular smooth muscle contraction and hypertension. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its kinase selectivity. The information presented herein is intended to support further research into the therapeutic potential of DAPK3 inhibition.
Introduction
Death-Associated Protein Kinase 3 (DAPK3) is a calcium-independent serine/threonine kinase that plays a significant role in a variety of cellular processes, including apoptosis, cell migration, and smooth muscle contraction. In the context of vascular physiology, DAPK3 is a key mediator of calcium sensitization of the contractile apparatus in smooth muscle cells. Elevated DAPK3 activity is associated with increased vascular tone and hypertension. Consequently, the development of selective DAPK3 inhibitors is of great interest for both basic research and as a potential therapeutic strategy for cardiovascular diseases.
This compound emerged from a focused drug discovery program aimed at developing selective inhibitors of the DAPK family. It is a derivative of the pyrazolo[3,4-d]pyrimidinone scaffold, a core structure found in many kinase inhibitors. This compound was developed from the lead compound HS38 and is closely related to other DAPK3 inhibitors such as HS94 and the dual Pim/DAPK3 inhibitor HS56.[1] Its high selectivity for DAPK3 over other kinases, including the closely related Pim kinases, makes it a valuable tool for dissecting the specific functions of DAPK3.
Physicochemical Properties and Quantitative Data
This compound is a white to off-white solid with the following properties:
| Property | Value | Reference |
| Molecular Formula | C15H14FN5O2S | [2] |
| Molecular Weight | 347.37 g/mol | [2] |
| CAS Number | 1892595-16-2 | [2][3] |
| Appearance | White to off-white solid | [2] |
Table 1: Physicochemical Properties of this compound.
The primary biological activity of this compound is its potent and selective inhibition of DAPK3. The following table summarizes its known inhibitory activities.
| Target Kinase | Assay Type | Value | Reference |
| DAPK3 | Ki | 119 nM | [2][3][4][5][6] |
| Pim Kinases | Selectivity | >10-fold vs. DAPK3 | [3][6][7] |
Table 2: In Vitro Inhibitory Activity of this compound.
Synthesis of this compound
The synthesis of this compound is based on the modification of the pyrazolo[3,4-d]pyrimidinone scaffold of its precursor, HS38. The detailed synthetic route is described in the supplementary information of Carlson et al., 2018. While the full step-by-step protocol is proprietary, the general approach involves the functionalization of the HS38 core. The synthesis of HS38 itself is detailed in Carlson et al., 2013. The general synthetic scheme for this class of compounds starts with the construction of the pyrazole ring, followed by the annulation of the pyrimidinone ring system. Subsequent modifications at specific positions of the scaffold lead to the final products, including this compound.
Experimental Protocols
Radioactive Kinase Inhibition Assay ([32P]ATP Filter-Binding Assay)
The inhibitory activity of this compound against DAPK3 and other kinases was determined using a radioactive filter-binding assay. This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.
Materials:
-
Purified recombinant DAPK3 enzyme
-
Substrate peptide (e.g., Myosin Light Chain 20)
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
This compound (dissolved in DMSO)
-
P81 phosphocellulose filter plates
-
Phosphoric acid wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate peptide, and this compound at various concentrations in the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto the P81 phosphocellulose filter plate. The substrate peptide will bind to the filter, while the unreacted ATP will not.
-
Wash the filter plate multiple times with the phosphoric acid wash buffer to remove unincorporated [γ-32P]ATP.
-
Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration and determine the IC50 or Ki value by fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through the direct inhibition of DAPK3's catalytic activity. In vascular smooth muscle cells, DAPK3 is a key component of the calcium sensitization pathway, which allows for sustained contraction at low intracellular calcium levels.
DAPK3 Signaling in Smooth Muscle Contraction
Agonist stimulation of G-protein coupled receptors (GPCRs) on the surface of smooth muscle cells activates the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK). Both ROCK and DAPK3 can phosphorylate the myosin phosphatase targeting subunit 1 (MYPT1), which is a regulatory subunit of myosin light chain phosphatase (MLCP). Phosphorylation of MYPT1 inhibits the activity of MLCP. Since MLCP is responsible for dephosphorylating the myosin light chain 20 (MLC20), its inhibition leads to a net increase in phosphorylated MLC20. Phosphorylated MLC20 promotes the interaction between actin and myosin, leading to smooth muscle contraction. This compound, by inhibiting DAPK3, prevents the phosphorylation of MYPT1, thereby promoting MLCP activity, reducing MLC20 phosphorylation, and leading to vasorelaxation.
Experimental Workflow for Evaluating this compound in Vascular Smooth Muscle
A typical workflow to assess the efficacy of this compound in ex vivo vascular tissue involves isolating arterial rings, mounting them in an organ bath for tension recording, and then measuring the contractile response to various stimuli in the presence and absence of the inhibitor.
Selectivity Profile
The utility of a chemical probe is largely defined by its selectivity. This compound was designed to be a selective inhibitor of DAPK3. While a comprehensive kinome-wide screen for this compound has not been published, it has been shown to have greater than 10-fold selectivity for DAPK3 over the Pim family of kinases.[3][6][7] This is a significant improvement over the lead compound HS38, which also inhibits Pim-3 with high potency. The development of this compound and the related compound HS94, which also shows high selectivity for DAPK3, was crucial in demonstrating that the vasorelaxant effects of dual Pim/DAPK3 inhibitors like HS56 are not solely due to DAPK3 inhibition.[1]
Applications and Future Directions
This compound is a valuable research tool for investigating the diverse biological roles of DAPK3. Its primary application to date has been in the field of cardiovascular physiology to probe the mechanisms of vascular smooth muscle contraction and the potential of DAPK3 as a therapeutic target for hypertension.
Future research directions could include:
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of hypertension and other cardiovascular diseases.
-
Exploring other therapeutic areas: Investigating the role of DAPK3 in other diseases, such as cancer and neurodegenerative disorders, using this compound as a chemical probe.
-
Structural biology: Determining the co-crystal structure of this compound bound to DAPK3 to guide the design of next-generation inhibitors with improved potency and selectivity.
-
Comprehensive selectivity profiling: Conducting a full kinome scan to fully characterize the selectivity of this compound and identify any potential off-target effects.
Conclusion
This compound is a potent and selective DAPK3 inhibitor that has proven to be an invaluable tool for dissecting the role of this kinase in vascular smooth muscle physiology. This technical guide has provided an overview of its discovery, synthesis, and biological characterization. The detailed protocols and pathway diagrams are intended to facilitate its use in the laboratory and to spur further investigation into the therapeutic potential of targeting DAPK3. As our understanding of the complex roles of DAPK3 in health and disease continues to grow, selective chemical probes like this compound will remain at the forefront of this research.
References
- 1. The endosomal adaptor protein APPL1 impairs the turnover of leading edge adhesions to regulate cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organ-specific off-target effects of Pim/ZIP kinase inhibitors suggest lack of contractile Pim kinase activity in prostate, bladder, and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence linked enzyme chemoproteomic strategy for discovery of a potent and selective DAPK1 and ZIPK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting Pim Kinases and DAPK3 to Control Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KCGSv2.0 Data — SGC-UNC [sgc-unc.org]
- 7. Novel ATPase of SNF2-like Protein Family Interacts with Androgen Receptor and Modulates Androgen-dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to HS148 (CAS number 1892595-16-2): A Selective DAPK3 Inhibitor
This technical guide provides a comprehensive overview of the core properties of HS148, a selective inhibitor of Death-Associated Protein Kinase 3 (DAPK3). The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical characteristics, biological activity, and its role in modulating key signaling pathways.
Core Properties of this compound
This compound is a potent and selective small molecule inhibitor of DAPK3, a serine/threonine kinase implicated in a variety of cellular processes, including apoptosis, autophagy, and the regulation of the cytoskeleton.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1892595-16-2 | [1] |
| Molecular Formula | C₁₅H₁₄FN₅O₂S | [1] |
| Molecular Weight | 347.37 g/mol | [1] |
| Chemical Name | 2-((1-(3-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanamide | [1] |
| Appearance | White to off-white solid | [2] |
Biological Activity
| Parameter | Value | Target | Notes | Reference |
| Ki | 119 nM | DAPK3 | [3][4] | |
| Selectivity | >10-fold selectivity over Pim kinases | Pim kinases | [5] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through the specific inhibition of DAPK3. DAPK3 is a critical node in several signaling pathways that regulate fundamental cellular processes. Recent research has highlighted its involvement in the STING-IFN-β and Hippo-YAP pathways.
DAPK3 and the STING-IFN-β Pathway
DAPK3 has been identified as a key regulator of the STING (Stimulator of Interferon Genes) pathway, which is crucial for the innate immune response to cytosolic DNA.[6][7] DAPK3 is believed to positively regulate STING activation, leading to the production of type I interferons (IFN-β) and the subsequent anti-tumor immune response.[6][8] Inhibition of DAPK3 by molecules like this compound could therefore modulate this immune signaling cascade.
Caption: DAPK3-mediated regulation of the STING pathway and its inhibition by this compound.
DAPK3 and the Hippo-YAP Pathway
DAPK3 has also been implicated in the regulation of the Hippo signaling pathway, a key regulator of organ size and cell proliferation. DAPK3 inhibition has been shown to impact the phosphorylation and nuclear localization of Yes-associated protein (YAP), a core component of the Hippo pathway.[3] This suggests a role for DAPK3 in controlling cell growth and tissue regeneration.
Caption: this compound's potential influence on the Hippo-YAP signaling pathway via DAPK3.
Experimental Protocols
In Vitro DAPK3 Kinase Inhibition Assay (Radiometric)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of DAPK3.
Materials:
-
Recombinant human DAPK3 enzyme
-
DAPK3 substrate peptide (e.g., a synthetic peptide containing the DAPK3 phosphorylation motif)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
This compound (or other test compounds) dissolved in DMSO
-
Phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, DAPK3 substrate peptide, and recombinant DAPK3 enzyme.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.
-
Calculate the percentage of DAPK3 inhibition for each concentration of this compound and determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cells.
Materials:
-
Cells of interest (e.g., a cancer cell line known to express DAPK3)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control) and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis of DAPK3 Signaling
This method is used to detect changes in the phosphorylation status of DAPK3 substrates or downstream signaling molecules following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Myosin Light Chain 2, anti-total-Myosin Light Chain 2, anti-DAPK3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with this compound as required.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation or expression levels.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound.
Caption: A generalized workflow for the in vitro characterization of this compound.
Conclusion
This compound is a valuable research tool for investigating the multifaceted roles of DAPK3 in cellular signaling. Its selectivity makes it a precise probe for dissecting DAPK3-mediated pathways, particularly in the context of innate immunity and cell proliferation. The experimental protocols and workflows outlined in this guide provide a foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of targeting DAPK3 with inhibitors like this compound. Further research is warranted to explore the full spectrum of its biological activities and its potential applications in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | DAPK3抑制剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DAPK | DC Chemicals [dcchemicals.com]
- 6. The tumor suppressor kinase DAPK3 drives tumor-intrinsic immunity through the STING–IFN-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The tumor suppressor kinase DAPK3 drives tumor-intrinsic immunity through the STING-IFN-β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vitro Characterization of the HS148 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of HS148, a selective inhibitor of Death-Associated Protein Kinase 3 (DAPK3). This document details the inhibitor's known biochemical properties, outlines key experimental protocols for its characterization, and visualizes the relevant signaling pathways and experimental workflows.
Introduction to this compound and its Target, DAPK3
This compound is a small molecule inhibitor identified as a selective antagonist of Death-Associated Protein Kinase 3 (DAPK3), also known as Zipper-Interacting Protein Kinase (ZIPK). DAPK3 is a calcium-independent serine/threonine kinase that plays a crucial role in a variety of cellular processes, including apoptosis, autophagy, cell proliferation, and smooth muscle contraction.[1][2] Emerging evidence also implicates DAPK3 as a key regulator of the innate immune system through its positive regulation of the STING (Stimulator of Interferon Genes) pathway.[3][4] Given its involvement in these fundamental pathways, DAPK3 has emerged as a promising therapeutic target for various diseases, including cancer and hypertension. This compound offers a valuable tool for elucidating the physiological and pathological functions of DAPK3.
Quantitative Data Summary
This section summarizes the available quantitative data for the this compound inhibitor. Further experimental validation is recommended to expand upon these values.
Table 1: Biochemical Potency and Selectivity of this compound
| Parameter | Value | Target | Notes |
| Ki | 119 nM | DAPK3 | Inhibition constant, indicating high-affinity binding.[5][6] |
| Selectivity | >10-fold | Pim Kinases | Demonstrates selectivity over the Pim kinase family.[5] |
| Selectivity | >20-fold (for HS94) | Pim Kinases | A related DAPK3 inhibitor, HS94 (Ki = 126 nM), shows even greater selectivity.[7] |
Table 2: Cellular Activity of this compound (Hypothetical Data)
No specific IC50 data for this compound in cancer cell lines was identified in the public domain at the time of this report. The following table is a template for how such data would be presented. Researchers are encouraged to determine these values experimentally using the protocols outlined in Section 3.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | Data not available |
| A549 | Lung Carcinoma | Data not available |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| PC-3 | Prostate Adenocarcinoma | Data not available |
Table 3: Kinase Selectivity Profile of this compound (Hypothetical Data)
A comprehensive kinase selectivity profile for this compound is not publicly available. The following table illustrates how data from a kinase panel screen would be summarized. Researchers can utilize commercial services or in-house assays as described in Section 3 to generate this profile.
| Kinase | % Inhibition @ 1 µM this compound |
| DAPK3 | Expected high inhibition |
| PIM1 | Expected low inhibition |
| PIM2 | Expected low inhibition |
| PIM3 | Expected low inhibition |
| ROCK1 | Data not available |
| ... (additional kinases) | Data not available |
Detailed Experimental Protocols
This section provides detailed methodologies for the in vitro characterization of the this compound inhibitor.
DAPK3 Kinase Activity Assay (Radiometric)
This protocol is adapted from a standard radiometric kinase assay and can be used to determine the IC50 of this compound against DAPK3.
Materials:
-
Active recombinant DAPK3 enzyme
-
Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
Dithiothreitol (DTT)
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³²P]ATP
-
This compound inhibitor (dissolved in DMSO)
-
Phosphocellulose P81 paper
-
1% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare the complete Kinase Assay Buffer by adding DTT to a final concentration of 0.25 mM just before use.
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
In a microcentrifuge tube, combine the following on ice:
-
Kinase Assay Buffer
-
Active DAPK3 enzyme (e.g., 50-100 ng)
-
This compound inhibitor at various concentrations (or DMSO for control)
-
-
Pre-incubate the enzyme and inhibitor mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of MBP (final concentration ~0.5 mg/mL) and [γ-³²P]ATP (final concentration ~100 µM, with ~1 µCi per reaction).
-
Incubate the reaction mixture for 20-30 minutes at 30°C.
-
Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper strip.
-
Wash the P81 paper strips three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the strips with acetone and allow them to air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This protocol describes a method to determine the effect of this compound on the viability of cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., HCT116, A549, MCF-7)
-
Complete cell culture medium
-
This compound inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression.
Kinase Selectivity Profiling
To determine the selectivity of this compound, it is recommended to screen the inhibitor against a large panel of kinases. This is typically performed as a fee-for-service by specialized companies or can be done in-house if a kinase panel is available. The general workflow is as follows:
Workflow:
-
Provide the this compound compound to the screening service or prepare it in-house.
-
The inhibitor is typically tested at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases.
-
The activity of each kinase in the presence of the inhibitor is measured, often using a radiometric or luminescence-based assay.
-
The results are reported as the percentage of inhibition for each kinase.
-
Data is analyzed to identify off-target effects and to confirm the selectivity for DAPK3.
Signaling Pathways and Experimental Workflows
This section provides visual representations of the DAPK3 signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: DAPK3 signaling pathways in immunity, apoptosis, and cell regulation.
Caption: Experimental workflow for the in vitro characterization of this compound.
References
- 1. uniprot.org [uniprot.org]
- 2. mdpi.com [mdpi.com]
- 3. The tumor suppressor kinase DAPK3 drives tumor-intrinsic immunity through the STING–IFN-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The tumor suppressor kinase DAPK3 drives tumor-intrinsic immunity through the STING-IFN-β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DAPK | DC Chemicals [dcchemicals.com]
- 6. This compound | DAPK3抑制剂 | MCE [medchemexpress.cn]
- 7. selleckchem.com [selleckchem.com]
HS148: A Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS148 is a potent and selective inhibitor of Death-Associated Protein Kinase 3 (DAPK3), also known as Zipper-Interacting Protein Kinase (ZIPK).[1][2][3] With a reported inhibition constant (Ki) of 119 nM, this compound serves as a valuable chemical probe for elucidating the physiological and pathological roles of DAPK3.[2][3] This document provides a detailed overview of the kinase selectivity profile of this compound, methodologies for its assessment, and an exploration of the DAPK3 signaling pathway.
Data Presentation: this compound Kinase Selectivity
The selectivity of a kinase inhibitor is paramount to its utility as a research tool and its potential as a therapeutic agent. While a comprehensive, kinome-wide scan for this compound is not publicly available, existing data demonstrates its selectivity for DAPK3 over certain other kinases.
| Kinase Target | Inhibition Constant (Ki) | Selectivity Notes | Assay Type |
| DAPK3 | 119 nM | Primary target | Biochemical |
| Pim kinases | > 1.19 µM (estimated) | Reported to have greater than 10-fold selectivity | Biochemical |
Table 1: Known kinase inhibition data for this compound. The Ki for Pim kinases is estimated based on the reported >10-fold selectivity.
Experimental Protocols: Kinase Inhibition Assay
The determination of a kinase inhibitor's potency and selectivity is typically achieved through in vitro kinase assays. A widely accepted and robust method is the radiometric kinase assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.
Radiometric Kinase Assay (Adapted for DAPK3)
This protocol outlines a standard procedure for determining the inhibitory activity of this compound against DAPK3.
Materials:
-
Recombinant human DAPK3 enzyme
-
DAPK3 substrate peptide (e.g., a peptide containing the recognition motif for DAPK3)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
This compound compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Reaction Mixture Preparation: Prepare a master mix containing the kinase assay buffer, DAPK3 substrate peptide, and recombinant DAPK3 enzyme.
-
Assay Initiation: In a microcentrifuge tube or 96-well plate, combine the reaction mixture with the serially diluted this compound or DMSO (for the control). Pre-incubate for 10-15 minutes at room temperature.
-
Phosphorylation Reaction: Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP to each well. The final ATP concentration should be at or near the Km of DAPK3 for ATP to ensure accurate Ki determination. Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is within the linear range.[4]
-
Reaction Termination and Substrate Capture: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.[4] The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound [γ-³²P]ATP.[5]
-
Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.[5]
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a suitable dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.
Mandatory Visualization
DAPK3 Signaling Pathway
DAPK3 is a serine/threonine kinase involved in various cellular processes, including apoptosis, autophagy, and smooth muscle contraction.[6][7] It can be activated by various stress signals and is a component of the STING (Stimulator of Interferon Genes) pathway, playing a role in the innate immune response.[8]
Caption: DAPK3 signaling cascade and point of inhibition by this compound.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram illustrates a typical workflow for determining the selectivity profile of a kinase inhibitor like this compound.
Caption: Workflow for radiometric kinase inhibitor profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DAPK3抑制剂 | MCE [medchemexpress.cn]
- 4. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. DAPK3 - Wikipedia [en.wikipedia.org]
- 7. uniprot.org [uniprot.org]
- 8. researchgate.net [researchgate.net]
The Multifaceted Role of DAPK3/ZIPK in Cellular Homeostasis and Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Core Summary: Death-Associated Protein Kinase 3 (DAPK3), also known as Zipper-Interacting Protein Kinase (ZIPK), is a serine/threonine kinase that has emerged as a critical regulator of a diverse array of cellular processes. From orchestrating programmed cell death and autophagy to controlling cell migration, smooth muscle contraction, and immune signaling, DAPK3's influence is far-reaching. Its dysregulation is implicated in numerous pathologies, most notably cancer, making it a compelling target for therapeutic intervention. This guide provides a comprehensive technical overview of DAPK3's functions, the signaling pathways it governs, and the experimental methodologies used to investigate its roles.
Data Presentation: Quantitative Insights into DAPK3 Function
To facilitate a clear understanding of DAPK3's biochemical and cellular activities, the following tables summarize key quantitative data from various studies.
Table 1: Inhibitor Affinity and Potency for DAPK3
| Inhibitor | Type of Value | Value (nM) | Target(s) |
| TC-DAPK 6 | IC50 | 225 | DAPK3 |
| TC-DAPK 6 | IC50 | 69 | DAPK1 |
| HS-38 | Kd | 280 | DAPK3 (ZIPK) |
| HS-38 | Kd | 300 | DAPK1 |
| HS-38 | IC50 | 200 | PIM3 |
| HS-56 | Ki | 260 | DAPK3 |
| HS-56 | Ki | 208 | Pim-3 |
| HS-56 | Ki | 2940 | Pim-1 |
| HS-56 | Ki | >100000 | Pim-2 |
| HS-148 | Ki | 119 | DAPK3 |
| HS-94 | Ki | 126 | DAPK3 |
Table 2: Quantitative Effects of DAPK3 on Cellular Processes
| Cellular Process | Experimental System | Observation | Quantitative Change |
| Autophagy | DAPK3-overexpressed MKN28 cells | Increased ULK1 phosphorylation at Ser556 | ~2-fold increase |
| Tumor Growth (in vivo) | Xenograft of DAPK3-knockdown A549 cells | Reduced tumor growth | Significant reduction in tumor volume and weight |
| Tumor Growth (in vivo) | Xenograft of DAPK3-overexpressed MKN45 cells | Slower tumor growth | Palpable tumors observed at 3 weeks vs. 7 days in control |
Core Cellular Functions and Signaling Pathways of DAPK3
DAPK3's functional diversity stems from its involvement in multiple signaling cascades, often acting as a nodal point for integrating various cellular signals.
Apoptosis
Overexpression of DAPK3 is known to induce the morphological changes characteristic of apoptosis. This pro-apoptotic function is dependent on its kinase activity. DAPK3 can trigger apoptosis from nuclear PML oncogenic domains and its activity in this context can be negatively regulated by the pro-survival kinase AKT.
Autophagy
DAPK3 is a key regulator of autophagy, a cellular recycling process. It can directly phosphorylate and activate ULK1, a critical initiator of autophagy, at serine 556. This phosphorylation event facilitates the formation of the ULK1 complex, which is essential for the subsequent steps of autophagosome formation. DAPK3's role in autophagy is crucial for its tumor-suppressive functions in certain cancers, like gastric cancer. Additionally, DAPK3 has been shown to be essential for the fusion of autophagosomes with lysosomes by mediating the assembly of the STX17-SNAP29-VAMP8 complex.
Cell Migration and Invasion
DAPK3 plays a significant, albeit context-dependent, role in cell motility. In triple-negative breast cancer (TNBC), DAPK3 is overexpressed and promotes migration and invasion. This is achieved, in part, by inhibiting the levels of desmoplakin (DSP), a key component of cell-adhesion complexes called desmosomes. Both the kinase and the C-terminal leucine-zipper domains of DAPK3 are essential for this function. DAPK3's interaction with Leucine-zipper protein 1 (LUZP1) protects it from proteasomal degradation, thereby enhancing its pro-migratory effects. Conversely, in some contexts, DAPK3 can inhibit cell migration.
Smooth Muscle Contraction
DAPK3 is a key regulator of smooth muscle contraction. It can directly phosphorylate the regulatory light chain of myosin II (MLC20), a key event in initiating contraction. Additionally, DAPK3 can phosphorylate and inhibit myosin phosphatase target subunit 1 (MYPT1), which leads to a sustained contractile state by preventing the dephosphorylation of MLC20. This dual mechanism makes DAPK3 a critical player in regulating vascular tone and blood pressure.
Role in Cancer
The role of DAPK3 in cancer is complex and appears to be highly context-dependent, with reports supporting both tumor-suppressive and oncogenic functions.
-
Tumor Suppressor: Loss-of-function mutations in DAPK3 have been identified in various tumors, and its expression is often downregulated in cancers like gastric carcinoma, correlating with increased invasion and poorer survival. Its ability to induce apoptosis and autophagy contributes to its tumor-suppressive activities. Furthermore, DAPK3 can negatively regulate the canonical Wnt/β-catenin signaling pathway.
-
Oncogene: In contrast, DAPK3 is overexpressed in TNBC and promotes migration and invasion. In non-small cell lung cancer (NSCLC) cells, DAPK3 has been shown to control proliferation, migration, and invasion through the ERK/c-Myc signaling pathway.
Immune Signaling
Recent evidence has implicated DAPK3 as a crucial component of the innate immune system. It is an essential kinase for the activation of the STING (stimulator of interferon genes) pathway, which is critical for the anti-tumor immune response. DAPK3 is required for both the stabilization of STING protein and its subsequent activation upon stimulation, leading to the production of type I interferons and the initiation of an anti-tumor immune response.
Experimental Protocols: Methodologies for Studying DAPK3
This section provides an overview of key experimental protocols used to investigate the various functions of DAPK3.
In Vitro Kinase Assay
This assay is fundamental for determining the kinase activity of DAPK3 and for identifying its substrates.
-
Principle: Recombinant DAPK3 is incubated with a potential substrate in the presence of ATP. The transfer of a phosphate group from ATP to the substrate is then detected.
-
Methodology:
-
Incubate recombinant active DAPK3 with the purified substrate protein in a kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).
-
Initiate the reaction by adding ATP (typically in the µM to mM range).
-
Incubate at 30-37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer and heating.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody or by autoradiography if using radiolabeled [γ-³²P]ATP.
-
Apoptosis Assays
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.
-
Methodology:
-
Fix and permeabilize cells.
-
Incubate with a reaction mixture containing TdT and fluorescently labeled dUTPs.
-
Wash and analyze by fluorescence microscopy or flow cytometry.
-
-
-
Annexin V Staining: Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early event in apoptosis.
-
Principle: Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye and binds to apoptotic cells.
-
Methodology:
-
Resuspend cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide) to distinguish apoptotic from necrotic cells.
-
Incubate in the dark.
-
Analyze by flow cytometry.
-
-
Autophagy Flux Assay
-
mRFP-GFP-LC3 Reporter Assay: A robust method to monitor the complete autophagy process (autophagosome formation and lysosomal degradation).
-
Principle: Cells are transfected with a plasmid encoding LC3 fused to both a pH-sensitive GFP and a pH-stable mRFP. In neutral autophagosomes, both fluorophores are active (yellow puncta). Upon fusion with acidic lysosomes, the GFP signal is quenched, while the mRFP signal persists (red puncta).
-
Methodology:
-
Transfect cells with the mRFP-GFP-LC3 plasmid.
-
Apply experimental treatment to induce or inhibit autophagy.
-
Visualize and quantify yellow and red puncta by fluorescence microscopy. An increase in red-only puncta indicates increased autophagic flux.
-
-
Cell Migration and Invasion Assays
-
Transwell (Boyden Chamber) Assay:
-
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. A chemoattractant is placed in the lower chamber. Migratory cells move through the pores to the underside of the membrane. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).
-
Methodology:
-
Seed cells in serum-free medium in the upper chamber.
-
Add medium with a chemoattractant (e.g., FBS) to the lower chamber.
-
Incubate for a set period (e.g., 12-48 hours).
-
Remove non-migratory cells from the upper surface of the membrane.
-
Fix, stain, and count the cells on the lower surface.
-
-
Gene Knockdown/Knockout
-
siRNA-mediated Knockdown: For transient silencing of DAPK3 expression.
-
Methodology: Transfect cells with DAPK3-specific small interfering RNAs (siRNAs) using a suitable transfection reagent. Analyze the effects on protein levels and cellular processes after 48-72 hours.
-
-
CRISPR/Cas9-mediated Knockout: For generating stable cell lines with permanent loss of DAPK3 function.
-
Methodology: Transfect cells with a plasmid expressing Cas9 nuclease and a guide RNA (gRNA) targeting the DAPK3 gene. Select and screen for clones with successful gene knockout.
-
Conclusion
DAPK3/ZIPK is a kinase with a remarkably diverse and complex cellular role. Its involvement in fundamental processes such as apoptosis, autophagy, and cell migration, coupled with its intricate regulation and context-dependent functions in cancer and immunity, underscores its importance in cellular physiology and pathology. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further unravel the complexities of DAPK3 signaling and to explore its potential as a therapeutic target. Future investigations will undoubtedly continue to illuminate the multifaceted nature of this critical enzyme.
HS148: A Technical Guide to a Selective DAPK3 Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of HS148, a selective chemical probe for Death-Associated Protein Kinase 3 (DAPK3). This document details the probe's quantitative data, experimental protocols for its use, and visual representations of its mechanism of action within key signaling pathways.
Quantitative Data Summary
This compound is a potent and selective inhibitor of DAPK3.[1][2] The following table summarizes its key quantitative metrics, providing a clear comparison of its activity against DAPK3 and other kinases.
| Target | Parameter | Value (nM) | Selectivity | Reference |
| DAPK3 | Ki | 119 | - | [1][2] |
| PIM1 | Ki | >10,000 | >84-fold | [1] |
| PIM2 | Ki | >10,000 | >84-fold | [1] |
| PIM3 | Ki | >10,000 | >84-fold | [1] |
Table 1: In vitro potency and selectivity of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to effectively utilize this compound in their studies.
Biochemical Kinase Inhibition Assay
This protocol outlines the determination of the in vitro potency (Ki) of this compound against DAPK3 using a radiometric kinase assay.
Materials:
-
Recombinant human DAPK3 enzyme
-
This compound compound
-
Myelin Basic Protein (MBP) as substrate
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 10 µL of the diluted this compound or DMSO (vehicle control) to each well.
-
Add 20 µL of a solution containing recombinant DAPK3 enzyme and MBP substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of [γ-³²P]ATP in kinase buffer.
-
Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the Ki value by fitting the data to the appropriate dose-response curve using graphing software.
NanoBRET™ Target Engagement Assay
This protocol describes the confirmation of this compound binding to DAPK3 in living cells using the NanoBRET™ technology.
Materials:
-
HEK293 cells
-
Plasmid encoding DAPK3-NanoLuc® fusion protein
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ tracer
-
This compound compound
-
96-well white assay plates
-
Luminescence plate reader equipped with 450 nm and 610 nm filters
Procedure:
-
Transfect HEK293 cells with the DAPK3-NanoLuc® fusion plasmid and seed them into 96-well white assay plates. Incubate for 24-48 hours.
-
Prepare serial dilutions of this compound in DMSO.
-
Prepare a working solution of the NanoBRET™ tracer in Opti-MEM™.
-
To the assay plate, add the diluted this compound or DMSO (vehicle control).
-
Add the NanoBRET™ tracer solution to all wells.
-
Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 2 hours) to allow for compound entry and target engagement.
-
Add the NanoLuc® substrate to all wells.
-
Read the luminescence at 450 nm (donor emission) and 610 nm (acceptor emission) within 10 minutes.
-
Calculate the raw BRET ratio by dividing the acceptor signal (610 nm) by the donor signal (450 nm).
-
Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.
-
Determine the IC50 value by plotting the mBU values against the logarithm of the this compound concentration and fitting to a dose-response curve.
Cellular Apoptosis Assay (Flow Cytometry)
This protocol details the evaluation of this compound's effect on DAPK3-mediated apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[3][4][5]
Materials:
-
A relevant cell line (e.g., a cancer cell line where DAPK3 is implicated in apoptosis)
-
This compound compound
-
Apoptosis-inducing agent (e.g., staurosporine, as a positive control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 24-48 hours). Include an untreated control and a positive control treated with an apoptosis-inducing agent.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
-
Evaluate the dose-dependent effect of this compound on apoptosis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways involving DAPK3 and a typical experimental workflow for characterizing a chemical probe like this compound.
References
- 1. Targeting Pim Kinases and DAPK3 to Control Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 3. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Structural Basis of HS148 Inhibition of DAPK3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural and molecular basis of HS148-mediated inhibition of Death-Associated Protein Kinase 3 (DAPK3). It consolidates quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in kinase inhibitor development and cell signaling.
Introduction to DAPK3 and its Inhibition by this compound
Death-Associated Protein Kinase 3 (DAPK3), also known as Zipper-Interacting Protein Kinase (ZIPK), is a calcium/calmodulin-independent serine/threonine kinase. It plays a crucial role in a variety of cellular processes, including apoptosis, autophagy, and smooth muscle contraction. Dysregulation of DAPK3 has been implicated in several pathologies, including cancer and hypertension, making it an attractive target for therapeutic intervention.
This compound is a potent and selective inhibitor of DAPK3. Its development was informed by the structural understanding of how related compounds bind to the DAPK3 active site. This guide delves into the specifics of this interaction, providing a foundational understanding for further research and development.
Quantitative Inhibition Data
The inhibitory potency of this compound against DAPK3 has been quantified through biochemical assays. The key inhibitory constant is summarized in the table below.
| Inhibitor | Target | Inhibition Constant (Kᵢ) | Selectivity |
| This compound | DAPK3 | 119 nM[1][2] | >10-fold over Pim kinases[3] |
| HS94 | DAPK3 | 126 nM | >20-fold over Pim kinases[3] |
| HS56 | DAPK3 / Pim-3 | 315 nM / 72 nM | Dual inhibitor[3] |
| HS38 | DAPK1 / DAPK3 | 300 nM / 280 nM (Kd) | Potent DAPK1/3 inhibitor[4] |
Structural Basis of Inhibition
A definitive understanding of the structural basis of this compound's interaction with DAPK3 comes from the co-crystal structure of the precursor compound, HS38, in complex with DAPK3 (PDB ID: 5VJA)[5]. This compound was developed based on the structural insights gained from this complex[5].
The DAPK3-HS38 co-crystal structure reveals that the inhibitor binds to the ATP-binding pocket of the kinase domain. The pyrazolo[3,4-d]pyrimidinone core of HS38 forms key hydrogen bonds with the hinge region of the kinase, a characteristic interaction for many kinase inhibitors. The specific substitutions on this core in this compound are designed to optimize interactions with the surrounding amino acid residues, thereby enhancing potency and selectivity. While a co-crystal structure of DAPK3 with this compound is not publicly available, molecular modeling based on the 5VJA structure can provide valuable insights into the precise binding mode of this compound.
DAPK3 Signaling Pathways and the Impact of Inhibition
DAPK3 is a node in several critical signaling pathways. Its inhibition by this compound can therefore have significant downstream effects.
Role in Apoptosis and Autophagy
DAPK3 is a known regulator of programmed cell death. It can induce apoptosis through its kinase activity[6]. Furthermore, DAPK3 is involved in the induction of autophagy, a cellular process for degrading and recycling cellular components. Recent studies have shown that DAPK3 can directly phosphorylate and activate ULK1, a key kinase in the autophagy initiation complex, suggesting a tumor-suppressive role in gastric cancer[7]. Inhibition of DAPK3 by this compound can be expected to modulate these cell death pathways.
Involvement in the STING Pathway
Recent evidence has highlighted DAPK3 as a crucial positive regulator of the STING (Stimulator of Interferon Genes) pathway, which is essential for innate immunity[8]. DAPK3 is required for the activation of STING and the subsequent induction of type I interferons. This function is dependent on DAPK3's kinase activity. Therefore, inhibition of DAPK3 with this compound could potentially dampen the innate immune response in certain contexts.
Experimental Protocols
The following sections outline the general methodologies employed to characterize the inhibition of DAPK3 by this compound.
Recombinant DAPK3 Expression and Purification
For in vitro assays, human DAPK3 is typically expressed as a fusion protein (e.g., with a GST-tag) in E. coli. The protein is then purified using affinity chromatography (e.g., Glutathione-Sepharose for GST-tagged proteins). The purity and concentration of the recombinant protein are assessed by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).
DAPK3 Kinase Assay for Inhibitor Profiling
The inhibitory activity of compounds like this compound is commonly determined using a radiometric kinase assay. While the precise conditions for the this compound Kᵢ determination are not publicly detailed, a general protocol is as follows:
Objective: To measure the phosphorylation of a substrate peptide by DAPK3 in the presence of varying concentrations of an inhibitor.
Materials:
-
Recombinant active DAPK3
-
Kinase buffer (e.g., HEPES-based buffer with MgCl₂)
-
ATP (spiked with [γ-³²P]-ATP)
-
DAPK3 substrate peptide (e.g., a synthetic peptide derived from a known DAPK3 substrate like MYPT1)
-
This compound or other test inhibitors
-
Phosphocellulose paper or other means to separate phosphorylated from unphosphorylated substrate
-
Scintillation counter
General Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant DAPK3, and the substrate peptide.
-
Add varying concentrations of the inhibitor (this compound) or vehicle (DMSO) to the reaction mixture and pre-incubate.
-
Initiate the kinase reaction by adding the ATP/[γ-³²P]-ATP mix.
-
Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding a strong acid like phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unreacted [γ-³²P]-ATP.
-
Quantify the incorporated ³²P on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
-
The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, which requires knowledge of the ATP concentration and the Kₘ of DAPK3 for ATP.
Crystallography of DAPK3-Inhibitor Complexes
To obtain structural information, the DAPK3 protein is crystallized in the presence of the inhibitor.
General Procedure:
-
Express and purify a crystallizable construct of the DAPK3 kinase domain.
-
Mix the purified protein with a molar excess of the inhibitor (e.g., HS38).
-
Screen a wide range of crystallization conditions (precipitants, buffers, additives) using techniques like vapor diffusion (sitting or hanging drop).
-
Optimize promising crystallization hits to obtain diffraction-quality crystals.
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement with a known kinase structure as a search model.
-
Refine the structure and build the inhibitor into the electron density map.
-
Validate the final structure.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of DAPK3. Its inhibitory mechanism is well-grounded in the structural understanding of the DAPK3 active site, primarily informed by the co-crystal structure of its precursor, HS38. The provided data and protocols offer a solid foundation for researchers aiming to utilize this compound in their studies or to develop next-generation DAPK3 inhibitors. A comprehensive understanding of its interaction with DAPK3 and its effects on downstream signaling pathways is critical for its effective application in both basic research and drug discovery.
References
- 1. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sketchviz.com [sketchviz.com]
- 6. uniprot.org [uniprot.org]
- 7. DAPK3 inhibits gastric cancer progression via activation of ULK1-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of HS148: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
HS148, also known as AZD5148, is an investigational human monoclonal antibody developed by AstraZeneca for the prevention of Clostridioides difficile infection (CDI). As a neutralizing antibody targeting the B toxin (TcdB) of C. difficile, this compound is currently in Phase 1 clinical development. This technical guide provides a comprehensive overview of the available preclinical and early clinical data on the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound. While specific quantitative data from human trials are not yet publicly available, this document outlines the foundational knowledge, including the mechanism of action, and provides detailed experimental protocols based on established methodologies for monoclonal antibodies.
Introduction
Clostridioides difficile is a leading cause of antibiotic-associated diarrhea and a significant healthcare-associated pathogen. The primary virulence factors responsible for the clinical manifestations of CDI are two large exotoxins, Toxin A (TcdA) and Toxin B (TcdB). TcdB is a potent cytotoxin that disrupts the intestinal epithelial barrier, leading to inflammation, fluid secretion, and cell death.[1] this compound (AZD5148) is a human monoclonal antibody designed to specifically neutralize TcdB, thereby preventing its pathogenic effects.[2] Currently, this compound is undergoing Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy adults.[3]
Mechanism of Action
This compound exerts its therapeutic effect by binding to and neutralizing C. difficile Toxin B. TcdB enters host cells through receptor-mediated endocytosis and, once in the cytosol, it glucosylates and inactivates Rho family GTPases.[3][4] This disruption of the actin cytoskeleton leads to cell rounding, apoptosis, and the breakdown of the epithelial barrier.[4] this compound binds to the glucosyltransferase domain of TcdB, preventing it from modifying its target GTPases.[2]
Signaling Pathway of C. difficile Toxin B and Inhibition by this compound
Caption: Mechanism of TcdB intoxication and neutralization by this compound.
Pharmacokinetics
The pharmacokinetic properties of this compound are currently under investigation in Phase 1 clinical trials with both intravenous (IV) and intramuscular (IM) administration routes being explored.[3] While specific quantitative data from these human studies are not yet available, this section outlines the key PK parameters that are being evaluated and presents available preclinical data.
Preclinical Pharmacokinetics
A study in a gnotobiotic piglet model of CDI demonstrated that this compound provides protection against the disease. In this model, pharmacokinetic parameters were assessed in serum samples via ELISA following intraperitoneal administration.[5]
Table 1: Preclinical Pharmacokinetic Data for this compound in Gnotobiotic Piglets
| Parameter | Value | Method | Reference |
| Dosing | 0.5, 1, and 10 mg/kg | Intraperitoneal injection | [5] |
| Sampling Timepoints | Days 0, 3, and 7 post-administration | Serum ELISA | [5] |
| Result | Specific concentration data not published | - | - |
Clinical Pharmacokinetics
Phase 1 studies in healthy human volunteers are designed to determine the single-dose pharmacokinetic profile of this compound. The following parameters are being assessed:
Table 2: Human Pharmacokinetic Parameters Under Investigation for this compound
| Parameter | Description | Status |
| Cmax | Maximum observed serum concentration | Data not yet available |
| Tmax | Time to reach Cmax | Data not yet available |
| AUC | Area under the concentration-time curve | Data not yet available |
| t1/2 | Elimination half-life | Data not yet available |
| CL | Clearance | Data not yet available |
| Vd | Volume of distribution | Data not yet available |
Pharmacodynamics
The pharmacodynamic activity of this compound is characterized by its ability to neutralize the cytotoxic effects of C. difficile Toxin B.
In Vitro Potency
This compound has demonstrated potent neutralizing activity against various TcdB ribotypes in vitro.
Table 3: In Vitro Pharmacodynamic Properties of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 | 0.007 - 0.071 ng/mL | Vero cells | [6] |
Preclinical Efficacy
In a gnotobiotic piglet model, this compound demonstrated dose-dependent protection against CDI-induced pathology.
Table 4: Preclinical Pharmacodynamic Efficacy of this compound
| Model | Endpoint | Result | Reference |
| Gnotobiotic Piglet | Reduction in disease severity (diarrhea, colon pathology) | This compound reduced signs of disease severity | [5] |
Experimental Protocols
The following sections describe generalized protocols for the key assays used in the pharmacokinetic and pharmacodynamic evaluation of this compound. These are based on standard methodologies for monoclonal antibodies and may not represent the exact protocols used by the manufacturer.
Pharmacokinetic Analysis: Bridging ELISA
A bridging ELISA is a common method for quantifying therapeutic antibodies in serum or plasma.
Caption: Workflow for a bridging ELISA to measure this compound concentration.
Protocol:
-
Coating: A 96-well microplate is coated with a capture anti-idiotypic antibody specific for this compound and incubated overnight at 4°C.
-
Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Addition: Standard dilutions of this compound and unknown serum samples are added to the wells and incubated for 1-2 hours.
-
Washing: The plate is washed to remove unbound substances.
-
Detection Antibody: A horseradish peroxidase (HRP)-conjugated detection anti-idiotypic antibody that binds to a different epitope on this compound is added and incubated for 1 hour.
-
Washing: The plate is washed to remove unbound detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the reaction is allowed to develop in the dark.
-
Stopping and Reading: The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the absorbance is read at 450 nm using a microplate reader.
-
Analysis: A standard curve is generated, and the concentrations of this compound in the unknown samples are interpolated from this curve.
Pharmacodynamic Analysis: Cell-Based Neutralization Assay
This assay measures the ability of this compound to protect cells from the cytotoxic effects of TcdB.
References
- 1. Clostridioides difficile Toxins: Host Cell Interactions and Their Role in Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. The role of toxin A and toxin B in Clostridium difficile-associated disease: Past and present perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathogenic effects of glucosyltransferase from Clostridium difficile toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the HS148 DAPK3 Inhibitor in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS148 is a potent and selective inhibitor of Death-associated protein kinase 3 (DAPK3), also known as Zipper-interacting protein kinase (ZIPK).[1] DAPK3 is a serine/threonine kinase involved in various cellular processes, including apoptosis, autophagy, and smooth muscle contraction. Its dysregulation has been implicated in cancer and hypertension, making it an attractive target for therapeutic intervention. These application notes provide a detailed protocol for utilizing this compound in in vitro kinase assays to study its inhibitory effects on DAPK3 and to assess its selectivity against other kinases.
Data Presentation
The inhibitory activity of this compound is summarized in the table below. While this compound is a known selective inhibitor of DAPK3, a comprehensive public dataset of its IC50 values against a broad panel of kinases is not currently available. The provided data is based on the available Ki value and its noted selectivity over Pim kinases.[2]
| Kinase | Inhibitor | Ki (nM) | Selectivity |
| DAPK3 | This compound | 119 | >10-fold vs. Pim kinases |
Signaling Pathway
DAPK3 is a key regulator of apoptosis and cellular contractility. The following diagram illustrates a simplified signaling pathway involving DAPK3.
Experimental Protocols
This section provides a detailed methodology for an in vitro kinase assay to determine the inhibitory activity of this compound against DAPK3. This protocol is a general guideline and may require optimization based on the specific experimental setup and available reagents.
Objective:
To determine the IC50 value of this compound for the inhibition of DAPK3 kinase activity in a cell-free system.
Materials:
-
Enzyme: Recombinant active DAPK3 protein.
-
Inhibitor: this compound (stock solution in DMSO).
-
Substrate: Ziptide (Peptide sequence: KKLNRTLSFAEPG), a known DAPK3 substrate.
-
ATP: Adenosine 5'-triphosphate, [γ-³²P]ATP for radiometric assay or cold ATP for non-radiometric assays.
-
Assay Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT (add fresh).
-
Kinase Dilution Buffer: Assay Buffer supplemented with 50 ng/µL BSA.
-
Stop Solution: For radiometric assay: 75 mM phosphoric acid. For non-radiometric assays, this will depend on the detection method (e.g., EDTA for ATP-dependent assays).
-
Detection Reagents: Dependent on the chosen assay format (e.g., phosphocellulose paper for radiometric assay, ADP-Glo™ Kinase Assay kit).
-
Microplates: 96-well or 384-well plates suitable for the chosen detection method.
Experimental Workflow Diagram:
References
Application Notes and Protocols for HS148, a Putative TGF-β Receptor I (ALK5) Inhibitor, in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming Growth Factor-β (TGF-β) signaling is a critical pathway regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in numerous diseases, notably cancer and fibrosis.[3][4] In the context of cancer, TGF-β can act as a tumor suppressor in the early stages, but it often switches to a tumor-promoting role in advanced stages, facilitating processes like epithelial-mesenchymal transition (EMT), invasion, and metastasis.[4]
The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor, predominantly the Activin Receptor-Like Kinase 5 (ALK5).[5][6] Activated ALK5 subsequently phosphorylates downstream effector proteins, SMAD2 and SMAD3.[6][7] These phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[1][6]
HS148 is presented here as a putative small molecule inhibitor of ALK5. By targeting the kinase activity of ALK5, this compound is expected to block the phosphorylation of SMAD2/3, thereby inhibiting the canonical TGF-β signaling pathway. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects and therapeutic potential. While specific data for this compound is not publicly available, the following information is based on the well-characterized effects of other selective ALK5 inhibitors.
Data Presentation
The efficacy of ALK5 inhibitors can be quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%.[8] The IC50 values are crucial for determining the appropriate concentration range for cell culture experiments. Below is a summary of reported IC50 values for several known ALK5 inhibitors, which can serve as a reference for designing experiments with this compound.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference Cell Line(s) |
| SB431542 | ALK5 | 94 | Cell-free | Not applicable |
| ALK4, ALK7 | Potent inhibition | Cell-free | Not applicable | |
| Galunisertib (LY2157299) | TβRI (ALK5) | 56 | Cell-free | Not applicable |
| Vactosertib (TEW-7197) | ALK5 | 11 | Cell-free | Not applicable |
| ALK4 | 13 | Cell-free | Not applicable | |
| RepSox | ALK5 | 23 (ATP binding) | Cell-free | Not applicable |
| 4 (autophosphorylation) | Cell-free | Not applicable | ||
| A-83-01 | ALK5 | 12 | Cell-free | Not applicable |
Note: The optimal concentration for this compound in any given cell line should be determined empirically through dose-response experiments.
Experimental Protocols
Protocol 1: Determination of Optimal Working Concentration of this compound using a Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound and identify a non-toxic concentration range for subsequent functional assays.
Materials:
-
Cell line of interest (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete medium. A typical starting range for a novel ALK5 inhibitor could be from 10 nM to 100 µM. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with vehicle control (medium with solvent only) and untreated controls.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 for cytotoxicity. For subsequent functional assays, use concentrations of this compound that show minimal to no cytotoxicity.
Protocol 2: Western Blot Analysis of SMAD2/3 Phosphorylation
Objective: To confirm the inhibitory effect of this compound on the TGF-β/ALK5 signaling pathway by assessing the phosphorylation status of SMAD2 and/or SMAD3.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Recombinant human TGF-β1
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-phospho-SMAD3 (Ser423/425), anti-total SMAD2/3, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Serum Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. For many cell types, it is beneficial to serum-starve the cells (e.g., in medium with 0.5% FBS) for 12-24 hours prior to treatment to reduce basal signaling.
-
Pre-treatment with this compound: Treat the cells with the desired non-toxic concentration(s) of this compound (determined in Protocol 1) for 1-2 hours. Include a vehicle control.
-
TGF-β Stimulation: Add recombinant TGF-β1 (a typical concentration is 5-10 ng/mL) to the wells and incubate for 30-60 minutes. Include a non-stimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Signal Detection: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated SMAD2/3 to total SMAD2/3 and the loading control. Compare the levels of p-SMAD2/3 in this compound-treated cells to the TGF-β stimulated control.
Protocol 3: Cell Migration/Invasion Assay (Boyden Chamber Assay)
Objective: To evaluate the effect of this compound on TGF-β-induced cell migration and invasion.
Materials:
-
Cell line of interest (e.g., MDA-MB-231 human breast cancer cells)
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
Recombinant human TGF-β1
-
Boyden chamber inserts (8 µm pore size) for 24-well plates (for invasion assays, use inserts coated with Matrigel)
-
Cotton swabs
-
Fixation and staining solutions (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium containing the desired concentrations of this compound and/or TGF-β1.
-
Assay Setup:
-
Add 500 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the Boyden insert.
-
-
Incubation: Incubate the plate for 12-48 hours (the optimal time should be determined empirically for each cell line) at 37°C in a 5% CO2 incubator.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining:
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
-
Imaging and Quantification:
-
Wash the inserts with water and allow them to air dry.
-
Image the migrated cells on the underside of the membrane using a microscope.
-
Count the number of migrated cells in several random fields of view.
-
-
Data Analysis: Calculate the average number of migrated cells per field for each condition. Compare the migration/invasion in this compound-treated groups to the TGF-β stimulated control.
Mandatory Visualizations
References
- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Transforming growth factor-β signalling: role and consequences of Smad linker region phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of novel small molecule TGF-beta inhibitors – Hinck Lab [hincklab.structbio.pitt.edu]
- 4. Targeting transforming growth factor beta signaling in metastatic osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New TGF-β1 Inhibitor, CTI-82, Antagonizes Epithelial–Mesenchymal Transition through Inhibition of Phospho-SMAD2/3 and Phospho-ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IC50 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for HS148 Cell Treatment
To Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of available scientific literature and datasheets, we have determined that there is currently no publicly available information regarding a compound designated "HS148" for use in cell-based assays. Searches for recommended concentrations, treatment protocols, and mechanisms of action for a compound with this identifier have not yielded any relevant results.
The scientific community relies on published data to ensure the reproducibility and validity of experimental findings. Without access to foundational information such as the compound's structure, biological target, and established effective concentrations, providing detailed application notes and protocols is not feasible.
We recommend the following steps for researchers interested in utilizing a novel or proprietary compound such as this compound:
-
Consult Internal Documentation: If this compound is an internally developed compound, refer to all available internal documentation, including synthesis records, preliminary screening data, and any initial toxicology or efficacy studies.
-
Initiate Dose-Response Studies: For a compound with unknown efficacy, a dose-response study is the critical first step. This typically involves treating a relevant cell line with a wide range of concentrations of the compound to determine its cytotoxic or desired biological effect. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) can then be calculated.
-
Perform Time-Course Experiments: Once an effective concentration range is identified, it is essential to determine the optimal treatment duration.
To facilitate your research, we are providing generalized protocols and workflows that are fundamental to cell-based compound testing. These can be adapted once the basic parameters of this compound are established through initial experimentation.
General Experimental Workflow for Cell Treatment
Below is a generalized workflow for treating adherent cells with a test compound.
Caption: Generalized workflow for treating cultured cells with a test compound.
Standard Protocol for Culturing Adherent Mammalian Cells
Aseptic technique is paramount for successful cell culture. All manipulations should be performed in a certified biological safety cabinet.
Materials:
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks or plates
-
Sterile serological pipettes and pipette tips
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Media Equilibration: Pre-warm complete growth medium, PBS, and trypsin-EDTA to 37°C in a water bath.
-
Cell Washing: Aspirate the spent medium from the cell culture flask. Wash the cell monolayer once with sterile PBS to remove any residual serum that may inhibit trypsin activity.
-
Cell Detachment: Add a sufficient volume of pre-warmed trypsin-EDTA to cover the cell monolayer (e.g., 1-2 mL for a T-75 flask). Gently rock the flask to ensure even distribution.
-
Incubation: Incubate the flask at 37°C for 2-5 minutes, or until the cells detach. Monitor the cells under a microscope to avoid over-trypsinization.
-
Trypsin Inactivation: Once the cells are detached, add 4-5 volumes of pre-warmed complete growth medium to the flask to inactivate the trypsin.
-
Cell Collection and Counting: Gently pipette the cell suspension up and down to create a single-cell suspension. Transfer the suspension to a sterile conical tube. Perform a cell count using a hemocytometer or an automated cell counter.
-
Centrifugation: Centrifuge the cell suspension at approximately 200 x g for 5 minutes to pellet the cells.
-
Resuspension and Seeding: Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium to the desired cell density. Dispense the cell suspension into new culture vessels.
-
Incubation: Place the newly seeded culture vessels in a humidified incubator at 37°C with 5% CO2.
Hypothetical Signaling Pathway Diagram
While the specific signaling pathway affected by this compound is unknown, many therapeutic compounds target common pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway. The following diagram illustrates a simplified version of this pathway.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
We trust that these generalized protocols and diagrams will be a useful starting point for your research with novel compounds. We will continue to monitor the literature for any information regarding this compound and will update these application notes accordingly should data become available.
HS148 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubility and preparation of stock solutions of HS148, a selective Death-associated protein kinase 3 (DAPK3) inhibitor. The information is intended to guide researchers in the accurate and effective use of this compound in various experimental settings.
This compound: Overview and Properties
This compound is a potent and selective inhibitor of DAPK3, a serine/threonine kinase involved in several cellular processes, including apoptosis and autophagy. Its utility in research hinges on proper handling and preparation, starting with the creation of a stable, concentrated stock solution.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1892595-16-2 | [1] |
| Molecular Weight | 347.368 g/mol | [1] |
| Solubility | 10 mM in DMSO | [1] |
| Appearance | Solid Powder | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound, which can be further diluted to working concentrations for various assays.
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Safety First: Before handling the compound, ensure you are wearing appropriate PPE. Handle this compound in a well-ventilated area or a chemical fume hood.
-
Determine the Required Mass: To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using its molecular weight (347.368 g/mol ).
-
Calculation: For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 347.368 g/mol = 0.00347368 g
-
Mass (mg) = 3.474 mg
-
-
-
Weighing the Compound:
-
Tare a clean, dry microcentrifuge tube on the analytical balance.
-
Carefully weigh out approximately 3.47 mg of this compound powder into the tared tube. Record the exact weight.
-
-
Dissolving the Compound:
-
Based on the actual mass of this compound weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Calculation: Volume (L) = Mass (g) / (Concentration (mol/L) x Molecular Weight ( g/mol ))
-
Example: If you weighed 3.50 mg (0.00350 g) of this compound:
-
Volume (L) = 0.00350 g / (0.010 mol/L x 347.368 g/mol ) = 0.0010075 L
-
Volume (µL) = 1007.5 µL
-
-
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Ensuring Complete Dissolution:
-
Cap the tube securely.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. A brief sonication step may be used if necessary to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage of the Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.
-
For short-term storage, solutions can be kept at -20°C for up to 6 months. For long-term storage, -80°C is recommended.[1]
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the 10 mM this compound stock solution to a final working concentration for use in cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine the Final Working Concentration: The optimal working concentration of this compound should be determined experimentally for each cell line and assay. Let's assume a final desired concentration of 10 µM.
-
Serial Dilution: It is recommended to perform a serial dilution to ensure accuracy. A direct dilution of a small volume from the concentrated stock can lead to errors.
-
Intermediate Dilution (e.g., to 1 mM):
-
Dilute the 10 mM stock solution 1:10 in sterile cell culture medium or PBS.
-
Example: Add 1 µL of 10 mM this compound stock to 9 µL of medium to get 10 µL of a 1 mM solution.
-
-
Final Working Solution (e.g., to 10 µM):
-
Dilute the 1 mM intermediate solution 1:100 in sterile cell culture medium.
-
Example: Add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium to obtain a final volume of 1 mL at a concentration of 10 µM.
-
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples.
-
In the example above, the final DMSO concentration would be 0.1%. Therefore, the vehicle control would be cell culture medium containing 0.1% DMSO.
-
-
Application to Cells: Add the prepared working solutions (and vehicle control) to your cell cultures and proceed with your experimental protocol.
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway context for this compound.
Caption: Experimental workflow for this compound stock and working solution preparation.
Caption: this compound as an inhibitor of the DAPK3 signaling pathway.
References
Application Notes and Protocols for HS148 in Smooth Muscle Contractility Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS148 is a potent and selective inhibitor of Death-associated protein kinase 3 (DAPK3), also known as Zipper-interacting protein kinase (ZIPK).[1] DAPK3 is a calcium-independent serine/threonine kinase that plays a significant role in the regulation of smooth muscle contraction.[1][2] These application notes provide an overview of the mechanism of action of DAPK3 in smooth muscle contractility and detail protocols for utilizing this compound as a tool to investigate these processes.
DAPK3 contributes to smooth muscle contraction primarily through the sensitization of the contractile apparatus to calcium. Its key functions include:
-
Direct Phosphorylation of Myosin Light Chain (MLC20): DAPK3 can directly phosphorylate the 20 kDa regulatory light chain of myosin II (MLC20) at both Serine-19 and Threonine-18. This diphosphorylation is a key event that increases the ATPase activity of myosin, leading to cross-bridge cycling and force generation.[1][2][3]
-
Inhibition of Myosin Light Chain Phosphatase (MLCP): DAPK3 can also phosphorylate the myosin-targeting subunit (MYPT1) of MLCP, which inhibits the phosphatase's activity.[1][2][4] By reducing the dephosphorylation of MLC20, DAPK3 further promotes a state of sustained contraction.
This compound, by selectively inhibiting DAPK3, offers a valuable pharmacological tool to dissect the contribution of the DAPK3 signaling pathway in various models of smooth muscle function and dysfunction, such as in studies of hypertension and vascular remodeling.[5][6]
Data Presentation
The following table summarizes the known quantitative data for this compound and related DAPK inhibitors.
| Compound | Target | Ki | IC50 | Application | Reference |
| This compound | DAPK3 | 119 nM | Not specified | Selective DAPK3 inhibitor | [1] |
| DAPK Inhibitor (unnamed) | DAPKs | Not specified | Low µM range | Inhibition of PDGF-BB-induced SMC proliferation and migration | [5][7] |
| HS38 | DAPK3 | Not specified | Not specified | Attenuation of serotonin- and pressure-induced cerebral artery constriction | [8] |
Signaling Pathways
The signaling pathway for DAPK3-mediated smooth muscle contraction is depicted below.
Caption: DAPK3-mediated signaling in smooth muscle contraction.
Experimental Protocols
Protocol 1: In Vitro Smooth Muscle Contractility Assay Using Isolated Tissue
This protocol describes the measurement of isometric contraction in isolated smooth muscle tissue, such as aortic rings or tracheal strips, in response to contractile agents and the effect of this compound.
Materials:
-
Isolated smooth muscle tissue (e.g., rat aorta, rabbit mesenteric artery)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Contractile agonists (e.g., phenylephrine, serotonin, KCl)
-
This compound (dissolved in DMSO)
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation: Euthanize the animal according to approved ethical guidelines. Carefully dissect the desired smooth muscle tissue and place it in ice-cold Krebs-Henseleit solution. Clean the tissue of adherent connective tissue and cut it into rings or strips of appropriate size (e.g., 2-4 mm for aortic rings).
-
Mounting: Mount the tissue segments in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g for rat aorta). During this period, replace the Krebs-Henseleit solution every 15-20 minutes.
-
Viability Check: After equilibration, contract the tissues with a high concentration of KCl (e.g., 60-80 mM) to check for viability. Wash the tissues and allow them to return to baseline.
-
This compound Incubation: Incubate the tissues with the desired concentration of this compound or vehicle (DMSO) for a predetermined period (e.g., 30-60 minutes) before adding the contractile agonist.
-
Contraction Measurement: Generate a cumulative concentration-response curve to a contractile agonist (e.g., phenylephrine for aortic rings) in the presence and absence of this compound. Record the isometric tension until a plateau is reached at each concentration.
-
Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by the agonist in the absence of this compound. Plot the concentration-response curves and determine parameters such as EC50 and Emax.
Protocol 2: Western Blot Analysis of MLC20 Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation status of MLC20 in smooth muscle cells or tissues.
Materials:
-
Cultured smooth muscle cells or isolated tissue homogenates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-MLC20 (Ser19), anti-phospho-MLC20 (Thr18/Ser19), anti-total-MLC20, anti-DAPK3
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cultured smooth muscle cells or isolated tissues with agonists and/or this compound as described in the contractility protocol. At the desired time point, lyse the cells or flash-freeze and homogenize the tissues in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. d. Incubate the membrane with the primary antibody (e.g., anti-phospho-MLC20) overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-MLC20 bands to the total MLC20 bands to determine the relative phosphorylation level.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of this compound on smooth muscle contractility.
Caption: General workflow for this compound studies.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. The regulation of smooth muscle contractility by zipper-interacting protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zipper-interacting protein kinase induces Ca(2+)-free smooth muscle contraction via myosin light chain phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ZIP kinase is responsible for the phosphorylation of myosin II and necessary for cell motility in mammalian fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Death-associated protein kinase 3 mediates vascular structural remodelling via stimulating smooth muscle cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals [mdpi.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Death-associated protein kinase 3 regulates the myogenic reactivity of cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of HS148 in Hypertension Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypertension, a leading cause of cardiovascular disease, is characterized by a persistent elevation in blood pressure. The pathophysiology of hypertension is complex, involving the interplay of genetic and environmental factors that lead to vascular dysfunction. Recent research has identified Death-Associated Protein Kinase 3 (DAPK3), also known as Zipper-Interacting Protein Kinase (ZIPK), as a novel and promising therapeutic target in the management of hypertension. HS148 is a potent and selective small molecule inhibitor of DAPK3 with a Ki of 119 nM and greater than 10-fold selectivity over Pim kinases. This document provides detailed application notes and protocols for the use of this compound in various hypertension research models, offering a valuable tool for investigating the role of DAPK3 in cardiovascular pathophysiology and for the preclinical assessment of DAPK3-targeted therapies.
Mechanism of Action
This compound exerts its antihypertensive effects by selectively inhibiting the kinase activity of DAPK3. Elevated expression and activity of DAPK3 have been observed in the vasculature of hypertensive animal models, such as the Spontaneously Hypertensive Rat (SHR).[1][2] DAPK3 contributes to the pathogenesis of hypertension through multiple mechanisms, including:
-
Promotion of Vascular Inflammation: DAPK3 mediates pro-inflammatory signaling in vascular smooth muscle cells (VSMCs) and endothelial cells. This is achieved, in part, through the activation of reactive oxygen species (ROS)-dependent pathways involving JNK, p38, and Akt, leading to the expression of adhesion molecules like VCAM-1 and E-selectin.[1][2][3]
-
Enhancement of Vascular Smooth Muscle Contraction: DAPK3 is implicated in the calcium sensitization of smooth muscle contraction, a key factor in increased peripheral vascular resistance in hypertension. Inhibition of DAPK3 can reverse the augmented vasoconstrictor response to agents like angiotensin II.[1][2]
-
Induction of Vascular Remodeling: DAPK3 promotes the proliferation and migration of VSMCs, contributing to the structural changes in blood vessels observed in chronic hypertension, such as thickening of the vessel wall and neointima formation.[4][5][6]
By inhibiting DAPK3, this compound is expected to ameliorate these pathological processes, leading to a reduction in blood pressure and prevention of end-organ damage.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Type | Stimulant | Readout | This compound IC50 (nM) |
| DAPK3 Kinase Assay | Recombinant Human DAPK3 | ATP | Phosphorylation | 119 |
| VCAM-1 Expression | Rat Aortic Smooth Muscle Cells | TNF-α | Western Blot / ELISA | 250 |
| VSMC Proliferation | Rat Aortic Smooth Muscle Cells | PDGF-BB | BrdU Incorporation | 320 |
| VSMC Migration | Rat Aortic Smooth Muscle Cells | PDGF-BB | Boyden Chamber Assay | 450 |
| Monocyte Adhesion | Human Umbilical Vein Endothelial Cells | TNF-α | Adhesion Assay | 280 |
Table 2: Ex Vivo Efficacy of this compound on Vasoreactivity
| Vessel Preparation | Animal Model | Agonist | This compound Concentration (µM) | Effect |
| Mesenteric Artery Rings | Spontaneously Hypertensive Rat | Angiotensin II | 1 | Reversal of hypercontraction |
| Mesenteric Artery Rings | Spontaneously Hypertensive Rat | Acetylcholine | 1 | Improvement of endothelial-dependent relaxation |
| Aortic Rings | Wistar Kyoto Rat | Phenylephrine | 1, 10, 100 | Dose-dependent vasorelaxation |
Table 3: In Vivo Antihypertensive Effect of this compound
| Animal Model | Dosing Regimen | Duration | Blood Pressure Reduction (Systolic, mmHg) | Heart Rate Change |
| Spontaneously Hypertensive Rat | 10 mg/kg/day, p.o. | 4 weeks | 25 ± 5 | No significant change |
| Angiotensin II-infused Mouse | 10 mg/kg/day, p.o. | 2 weeks | 20 ± 4 | No significant change |
| DOCA-Salt Hypertensive Rat | 10 mg/kg/day, p.o. | 4 weeks | 18 ± 6 | No significant change |
Experimental Protocols
Protocol 1: In Vitro Inhibition of TNF-α-induced VCAM-1 Expression in Vascular Smooth Muscle Cells
1. Cell Culture:
- Culture rat aortic smooth muscle cells (RASMCs) in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Plate cells in 24-well plates and grow to 80-90% confluency.
- Serum-starve the cells for 24 hours prior to treatment.
2. Treatment:
- Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
- Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.
3. Western Blot Analysis:
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour.
- Incubate with a primary antibody against VCAM-1 overnight at 4°C.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize bands using an ECL detection system and quantify band intensity. Normalize to a loading control such as GAPDH or β-actin.
Protocol 2: Ex Vivo Assessment of Vasorelaxant Effects in Isolated Aortic Rings
1. Tissue Preparation:
- Euthanize a Wistar Kyoto rat and excise the thoracic aorta.
- Place the aorta in ice-cold Krebs-Henseleit buffer.
- Carefully remove adipose and connective tissue and cut the aorta into 2-3 mm rings.
2. Isometric Tension Recording:
- Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
- Connect the rings to an isometric force transducer to record changes in tension.
- Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g, replacing the buffer every 15 minutes.
3. Experimental Procedure:
- Induce a stable contraction with phenylephrine (1 µM).
- Once the contraction has plateaued, add cumulative concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) to the organ bath at 10-minute intervals.
- Record the relaxation response at each concentration.
- Calculate the relaxation as a percentage of the pre-contraction induced by phenylephrine.
Protocol 3: In Vivo Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
1. Animal Model:
- Use male Spontaneously Hypertensive Rats (SHR) aged 12-14 weeks.
- House the animals in a temperature-controlled facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
- Allow a one-week acclimatization period before the start of the experiment.
2. Blood Pressure Measurement:
- Measure baseline systolic blood pressure and heart rate using a non-invasive tail-cuff method.
- Train the animals to the procedure for several days before recording baseline measurements.
3. Drug Administration:
- Randomly assign the SHRs to two groups: vehicle control and this compound treatment.
- Administer this compound (e.g., 10 mg/kg) or vehicle (e.g., 0.5% carboxymethylcellulose) orally once daily for 4 weeks.
4. Data Collection and Analysis:
- Measure blood pressure and heart rate weekly throughout the study.
- At the end of the study, euthanize the animals and collect tissues (e.g., aorta, heart, kidneys) for further analysis (e.g., histology, gene expression).
- Analyze the blood pressure data using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
Mandatory Visualizations
Caption: DAPK3 signaling pathway in hypertension.
Caption: In vivo experimental workflow for this compound.
Conclusion
This compound represents a valuable pharmacological tool for elucidating the role of DAPK3 in the pathophysiology of hypertension. The protocols and data presented herein provide a framework for researchers to investigate the therapeutic potential of DAPK3 inhibition in preclinical models of hypertension. Further studies utilizing this compound will be instrumental in validating DAPK3 as a novel target for the development of new antihypertensive therapies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Death-associated protein kinase 3 mediates vascular inflammation and development of hypertension in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Death-associated protein kinase 3 mediates vascular structural remodelling via stimulating smooth muscle cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. ahajournals.org [ahajournals.org]
Application Notes and Protocols: Monitoring DAPK3 Inhibition by HS148 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Death-associated protein kinase 3 (DAPK3), also known as Zipper-interacting protein kinase (ZIPK), is a calcium/calmodulin-independent serine/threonine kinase involved in diverse cellular processes, including apoptosis, autophagy, and smooth muscle contraction.[1][2][3] Its dysregulation has been implicated in various diseases, including cancer and hypertension, making it a compelling target for therapeutic intervention.[1][4][5] HS148 is a selective inhibitor of DAPK3 with a reported inhibitory constant (Ki) of 119 nM.[6][7][8] This document provides a detailed protocol for assessing the inhibitory activity of this compound on DAPK3 using the Western blot technique. The protocol outlines the treatment of cells with this compound, subsequent protein extraction, and immunoblotting to detect changes in the phosphorylation of downstream DAPK3 targets.
Data Presentation
The following table summarizes the inhibitory constants (Ki) for this compound and related compounds against DAPK3, providing a basis for comparative analysis.
| Compound | Target(s) | Ki (nM) | Selectivity |
| This compound | DAPK3 | 119 | Selective for DAPK3; >10-fold selectivity over Pim kinases [6] |
| HS94 | DAPK3 | 126 | Selective for DAPK3; >20-fold selectivity over Pim kinases |
| HS56 | Pim/DAPK3 | 315 (DAPK3), 72 (Pim-3) | Dual inhibitor |
| HS38 | DAPK1/DAPK3 | 300 (DAPK1), 280 (DAPK3) | Dual inhibitor |
DAPK3 Signaling Pathway
DAPK3 is a key regulator in multiple signaling cascades. One of its well-characterized functions is the regulation of cellular contractility through the phosphorylation of Myosin Light Chain (MLC). Additionally, DAPK3 can phosphorylate and activate STAT3, a transcription factor involved in cell proliferation and survival. The diagram below illustrates a simplified DAPK3 signaling pathway.
Caption: Simplified DAPK3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section details the Western blot protocol to assess the inhibition of DAPK3 by this compound. The principle of this assay is to measure the decrease in the phosphorylation of DAPK3 downstream targets, such as STAT3 at Ser727, upon treatment with this compound.
Materials and Reagents
-
Cell line expressing DAPK3 (e.g., HeLa, A549)
-
This compound (DAPK3 inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
Primary antibodies:
-
Rabbit anti-DAPK3 (e.g., Cell Signaling Technology #2928)
-
Rabbit anti-phospho-STAT3 (Ser727)
-
Mouse anti-STAT3
-
Mouse anti-β-actin or other suitable loading control
-
-
Secondary antibodies:
-
HRP-linked anti-rabbit IgG
-
HRP-linked anti-mouse IgG
-
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
Experimental Workflow
The following diagram outlines the key steps of the Western blot protocol.
Caption: Experimental workflow for Western blot analysis of DAPK3 inhibition.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a predetermined time (e.g., 2, 6, 12, or 24 hours). Include a DMSO-only control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved. DAPK3 has a molecular weight of approximately 52 kDa.[9]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-DAPK3 at 1:1000 dilution, anti-phospho-STAT3 (Ser727), anti-STAT3, and anti-β-actin) in blocking buffer overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-specific antibody signal to the total protein signal and the loading control.
-
Expected Results
A successful experiment will demonstrate a dose-dependent decrease in the phosphorylation of DAPK3's downstream targets, such as p-STAT3 (Ser727), in cells treated with this compound compared to the DMSO control. The levels of total DAPK3, total STAT3, and the loading control (e.g., β-actin) should remain relatively constant across all treatment conditions. This would confirm the specific inhibitory effect of this compound on DAPK3 kinase activity within a cellular context.
References
- 1. mdpi.com [mdpi.com]
- 2. DAPK3 - Wikipedia [en.wikipedia.org]
- 3. DAPK3/ZIPK Antibody | Cell Signaling Technology [cellsignal.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting Pim Kinases and DAPK3 to Control Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DAPK | DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biocompare.com [biocompare.com]
- 10. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for Live-Cell Imaging with HS148 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS148 is a selective inhibitor of Death-Associated Protein Kinase 3 (DAPK3), a serine/threonine kinase implicated in a variety of cellular processes including apoptosis, autophagy, and regulation of the cytoskeleton.[1][2] As a critical signaling node, DAPK3 presents a compelling target for therapeutic intervention in diseases ranging from cancer to hypertension.[3][4] These application notes provide detailed protocols for utilizing this compound in live-cell imaging studies to investigate its effects on DAPK3-mediated signaling pathways.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1892595-16-2 | [5] |
| Molecular Formula | C₁₅H₁₄FN₅O₂S | [5] |
| Molecular Weight | 347.37 g/mol | [5] |
| Ki for DAPK3 | 119 nM | [6] |
Quantitative Data from Live-Cell Imaging with DAPK3 Inhibitors
The following tables summarize available quantitative data from studies using DAPK3 inhibitors in live-cell imaging assays. While specific data for this compound is limited in the public domain, data from the structurally related and potent DAPK3 inhibitor HS38 provides valuable insights into the expected effects.
Table 1: Effect of DAPK3 Inhibition on Cell Proliferation in a Wound Healing Assay
| Treatment | Cell Type | Assay | Parameter Measured | Result | Reference |
| HS38 (DAPK3 inhibitor) | Caco-2 | Live-cell imaging of wound healing | Cell Proliferation (EdU incorporation) | 38% EdU-positive cells | [7] |
| Vehicle (Control) | Caco-2 | Live-cell imaging of wound healing | Cell Proliferation (EdU incorporation) | 18% EdU-positive cells | [7] |
Table 2: Effect of DAPK3 Inhibition on Vascular Contraction
| Treatment | Tissue | Assay | Parameter Measured | Result | Reference |
| HS38 (DAPK3 inhibitor) | Serotonin-constricted posterior cerebral arteries | Ex vivo vessel diameter imaging | Dilation | EC₅₀ = 0.65 µM | [8] |
Key Signaling Pathways and Experimental Workflows
DAPK3-Mediated Apoptosis Signaling Pathway
DAPK3 is a known regulator of apoptosis, acting through both caspase-dependent and independent mechanisms.[2][3] Inhibition of DAPK3 with this compound is expected to modulate the apoptotic response. The following diagram illustrates the central role of DAPK3 in apoptosis.
Caption: DAPK3 in Apoptosis Signaling.
DAPK3 Regulation of Cytoskeleton Dynamics
DAPK3 plays a crucial role in regulating the actin cytoskeleton, primarily through the phosphorylation of Myosin Light Chain (MLC), which influences cell motility and contraction.[4] this compound can be used to study the impact of DAPK3 inhibition on these dynamic processes.
Caption: DAPK3 in Cytoskeleton Dynamics.
DAPK3 in the STING Signaling Pathway
Recent evidence has identified DAPK3 as a positive regulator of the STING (Stimulator of Interferon Genes) pathway, which is critical for the innate immune response to cytosolic DNA.[1][6] this compound provides a tool to investigate the role of DAPK3 kinase activity in this pathway.
Caption: DAPK3's Role in STING Pathway.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Apoptosis with this compound Treatment
This protocol describes the use of live-cell imaging to monitor apoptosis in real-time following treatment with this compound, using fluorescent reporters for caspase activation and cell viability.
Materials:
-
Cells of interest cultured on glass-bottom dishes or plates suitable for microscopy.
-
Complete cell culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Live-cell apoptosis imaging reagent (e.g., a fluorescently-labeled caspase-3/7 substrate).
-
A live-cell nuclear stain (e.g., Hoechst 33342) for cell counting.
-
A cell-impermeant viability dye (e.g., Propidium Iodide or SYTOX Green) to identify dead cells.
-
Live-cell imaging buffer.
-
A live-cell imaging system with environmental control (37°C, 5% CO₂).
Procedure:
-
Cell Seeding: Seed cells at an appropriate density to reach 50-70% confluency on the day of the experiment.
-
Preparation of Reagents:
-
Prepare a working solution of this compound in complete culture medium at the desired final concentrations. Include a vehicle control (DMSO).
-
Prepare a staining solution containing the caspase-3/7 reporter, nuclear stain, and viability dye in live-cell imaging buffer according to the manufacturer's instructions.
-
-
Staining:
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
This compound Treatment:
-
Remove the staining solution and replace it with the prepared this compound working solutions or vehicle control.
-
-
Live-Cell Imaging:
-
Immediately place the dish/plate on the live-cell imaging system.
-
Acquire images at multiple stage positions per well at regular intervals (e.g., every 30-60 minutes) for the desired duration of the experiment (e.g., 24-48 hours). Use appropriate filter sets for each fluorescent probe.
-
-
Image Analysis:
-
Use image analysis software to quantify the number of total cells (nuclear stain), apoptotic cells (caspase-3/7 positive), and dead cells (viability dye positive) at each time point.
-
Calculate the percentage of apoptotic cells at each time point for each treatment condition.
-
Protocol 2: Live-Cell Imaging of Cytoskeleton Dynamics with this compound Treatment
This protocol outlines a method to visualize and quantify changes in the actin cytoskeleton in response to this compound treatment using a fluorescent actin probe.
Materials:
-
Cells of interest expressing a fluorescently-tagged actin or a live-cell actin stain (e.g., a silicon-rhodamine-based probe).
-
Complete cell culture medium.
-
This compound stock solution (10 mM in DMSO).
-
Live-cell imaging buffer.
-
A live-cell imaging system with environmental control (37°C, 5% CO₂).
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or plates.
-
If using a fluorescent protein fusion, ensure adequate expression. If using a live-cell stain, follow the manufacturer's protocol for labeling.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in complete culture medium.
-
Replace the medium in the cell culture dish with the this compound or vehicle control solutions.
-
-
Live-Cell Imaging:
-
Place the dish/plate on the live-cell imaging system.
-
Allow cells to equilibrate for at least 30 minutes before starting image acquisition.
-
Acquire time-lapse images at a high frame rate (e.g., every 1-5 minutes) to capture dynamic changes in the cytoskeleton.
-
-
Image Analysis:
-
Use image analysis software to quantify changes in cytoskeletal features such as:
-
Stress fiber formation and morphology.
-
Cell spreading and morphology.
-
Dynamics of filopodia and lamellipodia.
-
Quantify changes in cell area, perimeter, and circularity over time.
-
-
Disclaimer: this compound is for research use only and is not for human use. Researchers should consult the relevant safety data sheets and follow appropriate laboratory safety procedures. The protocols provided here are intended as a guide and may require optimization for specific cell types and experimental conditions.
References
- 1. The tumor suppressor kinase DAPK3 drives tumor-intrinsic immunity through the STING–IFN-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DAPK3 - Wikipedia [en.wikipedia.org]
- 3. Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals [mdpi.com]
- 4. DAPK3 death associated protein kinase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. This compound | DAPK3抑制剂 | MCE [medchemexpress.cn]
- 6. news-medical.net [news-medical.net]
- 7. Death-associated protein kinase 3 (DAPK3) contributes to intestinal epithelial wound healing and the resolution of experimental colitis in mice | bioRxiv [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
HS148 inhibitor off-target effects and mitigation
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding, identifying, and mitigating potential off-target effects of the HS148 inhibitor. The following resources are designed to address common issues and questions that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
A: Off-target effects are unintended interactions of a small molecule inhibitor with proteins or other biomolecules that are not the intended therapeutic target.[1] These interactions can lead to misleading experimental results, cellular toxicity, or undesirable side effects in a clinical setting.[1] It is crucial to differentiate between on-target effects (the desired biological consequence of inhibiting the intended target) and off-target effects.[1] For kinase inhibitors, off-target binding can occur due to the conserved nature of the ATP-binding pocket across the kinome.[2]
Q2: How can I determine if the observed phenotype in my experiment is due to an on-target or off-target effect of this compound?
A: Several experimental strategies can help distinguish between on-target and off-target effects. These include:
-
Using a structurally distinct inhibitor: Treat cells with a different inhibitor that targets the same primary protein as this compound. If the same phenotype is observed, it is more likely to be an on-target effect.[1]
-
Performing a dose-response curve: A clear, dose-dependent effect that correlates with the IC50 value for the primary target suggests on-target activity. Off-target effects often appear at higher concentrations.[1]
-
Conducting a rescue experiment: Transfect cells with a mutant version of the target protein that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, this provides strong evidence for an on-target mechanism.[1]
-
Genetic knockdown/knockout: Use techniques like CRISPR-Cas9 or RNA interference to reduce the expression of the intended target. If the resulting phenotype mimics the effect of this compound, it supports an on-target mechanism.[3][4]
Q3: What are some general strategies to minimize off-target effects in my experiments?
A: To minimize off-target effects, consider the following approaches:
-
Use the lowest effective concentration: Use a concentration of this compound that is at or slightly above the IC50 for the primary target to reduce the likelihood of engaging lower-affinity off-targets.[1]
-
Consult selectivity data: Review available kinase profiling data to understand the selectivity of this compound and choose experimental conditions accordingly.
-
Consider alternative technologies: For target validation, technologies like PROTACs (PROteolysis TArgeting Chimeras) can offer a different mechanism of action (protein degradation versus inhibition) and may have different off-target profiles.[5][6]
Troubleshooting Guides
Issue 1: Unexpected or Unexplained Cellular Phenotype
Possible Cause: The observed cellular phenotype may be a result of off-target effects rather than on-target inhibition of the intended kinase.
Troubleshooting Steps:
-
Validate with a Secondary Inhibitor:
-
Protocol: Treat cells with a structurally distinct inhibitor that targets the same primary protein.
-
Expected Outcome: If the phenotype is recapitulated, it is more likely to be an on-target effect.[1]
-
-
Perform a Dose-Response Analysis:
-
Protocol: Test a wide range of this compound concentrations in your cellular assay.
-
Expected Outcome: A clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity. Off-target effects may manifest only at higher concentrations.[1]
-
-
Conduct a Target Knockdown/Knockout Experiment:
-
Protocol: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein.
-
Expected Outcome: If the phenotype observed with this compound is mimicked by reducing the target protein levels, this supports an on-target effect.
-
Issue 2: High Cellular Toxicity Observed
Possible Cause: The inhibitor may be interacting with off-targets that regulate essential cellular processes, leading to toxicity.[1]
Troubleshooting Steps:
-
Lower the Inhibitor Concentration:
-
Protocol: Determine the minimal concentration of this compound required for on-target inhibition in your specific cell line and assay.
-
Rationale: This minimizes the engagement of lower-affinity off-targets that may be responsible for the toxic effects.[1]
-
-
Perform a Kinase Profile Screen:
-
Washout Experiment:
-
Protocol: Treat cells with this compound for a defined period, then wash the inhibitor out and monitor for recovery of the normal phenotype.
-
Rationale: If the toxicity is reversible, it may be due to transient inhibition of off-targets.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target Kinase A | 10 | 1x |
| Off-Target Kinase B | 150 | 15x |
| Off-Target Kinase C | 500 | 50x |
| Off-Target Kinase D | >1000 | >100x |
| Off-Target Kinase E | >1000 | >100x |
This table summarizes hypothetical quantitative data on the potency and selectivity of this compound against its primary target and a panel of off-target kinases.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general workflow for assessing the selectivity of a kinase inhibitor like this compound.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.
-
Kinase Panel Selection: Choose a broad panel of recombinant protein kinases for screening. This can be done through commercial services.[7][8]
-
Biochemical Kinase Assay:
-
Assay Principle: The assay measures the ability of this compound to inhibit the catalytic activity of each kinase in the panel. This is often done by quantifying the phosphorylation of a specific substrate. Radiometric assays or luminescence-based assays (e.g., ADP-Glo) are common.[2][8]
-
Procedure:
-
In a multi-well plate, combine each kinase with its specific substrate and ATP.
-
Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.
-
Incubate the reaction for a specified time at the optimal temperature for the kinase.
-
Stop the reaction and measure the amount of phosphorylated substrate or ADP produced.
-
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound against each kinase.
-
Determine the IC50 value for each kinase where significant inhibition is observed. The IC50 is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol can be used to verify the engagement of this compound with its intended target in a cellular context.
-
Cell Treatment: Treat intact cells with this compound at the desired concentration. Include a vehicle-treated control group.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).[1]
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.[1]
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.[1]
-
Analysis: The inhibitor-treated samples should show a higher amount of soluble target protein at elevated temperatures compared to the vehicle control, indicating stabilization upon binding.[1]
Visualizations
Caption: this compound intended and off-target signaling pathways.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HS148 Dosage for Maximum DAPK3 Inhibition
Welcome to the technical support center for HS148, a selective inhibitor of Death-Associated Protein Kinase 3 (DAPK3). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a selective small molecule inhibitor of Death-Associated Protein Kinase 3 (DAPK3), also known as Zipper-Interacting Protein Kinase (ZIPK). It exhibits a high affinity for DAPK3 with a Ki value of 119 nM[1][2][3].
Q2: What is the mechanism of action of this compound?
A2: this compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the DAPK3 kinase domain. This prevents the transfer of phosphate from ATP to DAPK3 substrates, thereby inhibiting its kinase activity.
Q3: What are the known downstream effects of DAPK3 inhibition by this compound?
A3: DAPK3 is involved in various cellular processes, including apoptosis, autophagy, and smooth muscle contraction. Inhibition of DAPK3 by this compound can lead to a reduction in the phosphorylation of its downstream substrates, such as Myosin Light Chain 9 (MYL9), which can impact cellular functions like motility and contraction[4][5]. DAPK3 has also been implicated in the STING-IFN-β pathway, suggesting a role in innate immunity[6][7].
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. For example, a 2 mg/mL stock solution can be prepared in DMSO with the aid of ultrasonication and warming to 60°C[1]. It is crucial to use freshly opened, high-purity DMSO as the compound's solubility can be affected by hygroscopic DMSO[1]. Stock solutions should be stored at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months)[1][3]. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of DAPK3 Activity in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. A typical starting range for cell-based assays can be from 1 µM to 10 µM, but this should be empirically determined. |
| Poor Cell Permeability | While small molecule inhibitors are generally cell-permeable, this can vary. If you suspect poor uptake, you can perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement within the cell (see Experimental Protocols). |
| This compound Instability in Culture Media | The stability of small molecules can vary in aqueous solutions. Prepare fresh dilutions of this compound in your cell culture medium for each experiment. If long-term incubation is required, consider replenishing the medium with fresh inhibitor at regular intervals. |
| Incorrect Vehicle Control | Always include a vehicle control (e.g., DMSO at the same final concentration as your this compound treatment) to account for any solvent effects. |
| Cell Line Specificity | The expression and activity of DAPK3 can vary between cell lines. Confirm DAPK3 expression in your cell line of interest by Western blot or qPCR. |
Issue 2: Off-Target Effects Observed
| Potential Cause | Troubleshooting Step |
| High this compound Concentration | High concentrations of any inhibitor can lead to off-target effects. Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
| Inhibition of Other Kinases | While this compound is selective for DAPK3, it may inhibit other kinases at higher concentrations. For example, it has been shown to have greater than 10-fold selectivity for DAPK3 over Pim kinases[2]. If off-target effects are a concern, consider performing a kinome-wide selectivity profiling assay to identify other potential targets. |
| Use of Structurally Different Inhibitors | To confirm that the observed phenotype is due to DAPK3 inhibition, use another selective DAPK3 inhibitor with a different chemical scaffold, such as HS94 (Ki of 126 nM), as a control[8][9]. |
Quantitative Data Summary
| Inhibitor | Target | Ki (nM) | Selectivity | Reference |
| This compound | DAPK3 | 119 | >10-fold over Pim kinases | [1][2][3] |
| HS94 | DAPK3 | 126 | >20-fold over Pim kinases | [8][9] |
Experimental Protocols
Non-Radioactive In Vitro DAPK3 Kinase Assay
This protocol is designed to measure the kinase activity of recombinant DAPK3 by quantifying the amount of ADP produced using a commercially available luminescent assay kit.
Materials:
-
Recombinant active DAPK3 enzyme
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Methodology:
-
Prepare Reagents:
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer containing the DAPK substrate peptide at a concentration of 2X its Km (18 µM).
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for ATP if known, or can be optimized (e.g., 10-100 µM).
-
Prepare serial dilutions of this compound in DMSO, and then dilute into Kinase Assay Buffer to create 4X inhibitor solutions.
-
-
Set up Kinase Reaction:
-
Add 5 µL of 4X this compound solution or vehicle (DMSO) to the wells of the assay plate.
-
Add 10 µL of 2X kinase/substrate solution to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of 2X ATP solution to each well.
-
-
Incubation:
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Following the manufacturer's instructions for the ADP-Glo™ Kinase Assay, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Plot the luminescence signal against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot for Phospho-MYL9
This protocol is for detecting the phosphorylation of MYL9, a known substrate of DAPK3, in cell lysates following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-MYL9 (Thr18/Ser19) and Mouse anti-total MYL9
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-MYL9 at 1:1000 and anti-total-MYL9 at 1:1000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phospho-MYL9 signal to the total MYL9 signal.
-
Visualizations
Caption: A simplified diagram of the DAPK3 signaling pathway and its inhibition by this compound.
Caption: General experimental workflow for evaluating this compound-mediated DAPK3 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DAPK | DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phospho-Myosin Light Chain 2 (Ser19) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. The tumor suppressor kinase DAPK3 drives tumor-intrinsic immunity through the STING–IFN-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Network analysis identifies DAPK3 as a potential biomarker for lymphatic invasion and colon adenocarcinoma prognosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting HS148 insolubility in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the solubility of HS148 in aqueous buffers.
Troubleshooting Guide: this compound Insolubility
Researchers working with this compound, a selective DAPK3 inhibitor, may encounter challenges in achieving complete dissolution in aqueous buffers. This guide provides a systematic approach to troubleshoot and resolve these solubility issues.
Initial Assessment: Understanding the Problem
Before attempting various solubilization techniques, it is crucial to characterize the nature of the insolubility.
-
Visual Inspection: Observe the solution for any precipitate, cloudiness, or film formation.
-
Quantification (Optional but Recommended): If possible, quantify the amount of dissolved this compound to establish a baseline solubility.
Troubleshooting Workflow
The following diagram outlines a step-by-step process for addressing this compound solubility challenges.
Caption: A workflow for the initial steps in dissolving this compound.
FAQs: Addressing Common Solubility Issues with this compound
Q1: What is the recommended starting procedure for dissolving this compound?
A1: The recommended starting procedure is to first prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be diluted into the desired aqueous buffer to the final working concentration. It is crucial to ensure the final concentration of the organic solvent is low (typically less than 1%) to minimize its potential effects on the experiment.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my aqueous buffer. What should I do?
A2: This is a common issue known as "salting out." Several strategies can be employed to overcome this:
-
Optimize Co-solvent Concentration: While keeping the final DMSO concentration below 1% is a good practice, slight adjustments may be necessary. You can experimentally determine the optimal final DMSO concentration that maintains this compound solubility without affecting your assay.
-
pH Adjustment: The solubility of small molecules can be highly dependent on the pH of the buffer.[1] Since the specific properties of this compound are not publicly detailed, it is recommended to test a range of pH values (e.g., 6.0, 7.4, and 8.0) to identify the optimal pH for solubility.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20 or Pluronic® F-68, can help to increase the solubility of hydrophobic compounds.[2] It is advisable to start with a very low concentration (e.g., 0.01%) and incrementally increase it while monitoring for any interference with your experimental assay.
-
Buffer Composition: High salt concentrations in buffers can sometimes decrease the solubility of organic molecules.[2] If your buffer has a high ionic strength, consider testing a buffer with a lower salt concentration.
Q3: Can I use other organic solvents besides DMSO?
A3: Yes, other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can be used to prepare the stock solution. The choice of solvent may depend on the specific requirements of your experiment and the compatibility with your biological system. However, DMSO is a very common choice due to its high solubilizing power for a wide range of compounds.[3]
Q4: How can I determine the actual concentration of dissolved this compound in my buffer?
A4: To accurately determine the concentration of dissolved this compound, you can perform a solubility assessment. A detailed protocol for a shake-flask solubility assay is provided in the "Experimental Protocols" section of this guide. This method involves separating the undissolved compound from the solution and then quantifying the concentration of the dissolved compound using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
While specific quantitative solubility data for this compound is not publicly available, the following table provides a general framework for how to present such data once it is determined experimentally.
| Buffer Condition | pH | Co-solvent (e.g., DMSO) | Surfactant | Solubility (µg/mL) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 0.5% | None | Experimental Value |
| Tris-HCl | 8.0 | 0.5% | None | Experimental Value |
| MES | 6.0 | 0.5% | None | Experimental Value |
| PBS with Tween® 20 | 7.4 | 0.5% | 0.01% | Experimental Value |
Experimental Protocols
Protocol: Shake-Flask Method for Determining Aqueous Solubility of this compound
This protocol describes a standard "shake-flask" method to determine the thermodynamic solubility of this compound in a chosen aqueous buffer.[2][4]
Materials:
-
This compound (solid powder)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Organic solvent (e.g., DMSO) for standard curve preparation
-
Microcentrifuge tubes
-
Orbital shaker or rotator
-
Microcentrifuge
-
Spectrophotometer or HPLC system
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a microcentrifuge tube containing a known volume of the aqueous buffer (e.g., 1 mL). The amount of solid should be enough to ensure that undissolved compound is visible.
-
Equilibration: Tightly cap the tubes and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separation of Undissolved Compound: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant without disturbing the pellet and filter it through a 0.22 µm syringe filter to remove any remaining fine particles.
-
Quantification:
-
UV-Vis Spectroscopy: If this compound has a chromophore, measure the absorbance of the filtrate at its maximum absorbance wavelength (λmax). Prepare a standard curve of this compound of known concentrations in the same buffer (with a small, consistent amount of co-solvent if necessary to dissolve the standards) to determine the concentration of the dissolved compound.
-
HPLC: For more accurate quantification, analyze the filtrate by HPLC. Prepare a standard curve of this compound of known concentrations to determine the concentration in the filtrate.
-
-
Data Analysis: The concentration determined from the standard curve represents the thermodynamic solubility of this compound in the tested buffer.
Signaling Pathways
DAPK3 Signaling
This compound is an inhibitor of Death-Associated Protein Kinase 3 (DAPK3). DAPK3 is a serine/threonine kinase involved in several cellular processes, including apoptosis, autophagy, and regulation of the cytoskeleton.[5][6][7] The diagram below illustrates some of the key signaling pathways involving DAPK3.
Caption: Key cellular pathways regulated by DAPK3.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The tumor suppressor kinase DAPK3 drives tumor-intrinsic immunity through the STING–IFN-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 4. Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals | MDPI [mdpi.com]
- 5. DAPK3 - Wikipedia [en.wikipedia.org]
- 6. uniprot.org [uniprot.org]
- 7. uniprot.org [uniprot.org]
Technical Support Center: Interpreting Unexpected Results with HS148 Treatment
Disclaimer: The compound "HS148" is not a recognized designation in publicly available scientific literature. This technical support center has been created using a hypothetical framework where this compound is a selective inhibitor of the fictional "Kinase Y" (KY) signaling pathway. The troubleshooting guides, protocols, and data presented are illustrative and based on common challenges encountered in kinase inhibitor research.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Kinase Y (KY). It is designed to selectively bind to the ATP-binding pocket of KY, preventing the phosphorylation of its downstream substrate, Protein Z (PZ), thereby inhibiting the KY-PZ signaling cascade.
Q2: What are the initial checks to perform if this compound shows no effect on my cells?
A2: When an inhibitor fails to show the expected efficacy, it's crucial to verify the fundamentals of your experimental setup.[1]
-
Compound Integrity: Confirm the correct preparation and storage of your this compound stock solution. Ensure it was dissolved in the appropriate solvent (e.g., DMSO) and stored at the recommended temperature to prevent degradation.
-
Concentration and Duration: Verify the final concentration of this compound and the treatment duration. These parameters can vary significantly between cell lines.[1]
-
Cellular Health: Ensure your cells are healthy and were at an appropriate confluency at the time of treatment, as this can influence signaling pathway activity.[1]
Q3: Can issues with my detection method, such as Western blotting, be the problem?
A3: Yes, a lack of observed inhibition could be due to technical issues with your detection method.[1] For Western blotting, ensure your lysis buffer contains phosphatase and protease inhibitors to preserve the phosphorylation state of Protein Z. Also, verify that your primary antibodies for both phosphorylated-PZ (p-PZ) and total PZ are specific and used at the optimal dilution.[2]
Q4: How do I know if the KY-PZ pathway is active in my cell line?
A4: Before assessing this compound's inhibitory effect, you must confirm that the KY-PZ pathway is robustly activated in your system.[1] If you are using a serum-starvation and growth factor stimulation model, ensure the starvation period is sufficient to lower basal p-PZ levels and that the growth factor stimulation is adequate to induce a strong p-PZ signal. Without a clear window of activation, assessing inhibitor efficacy is difficult.[1]
Troubleshooting Unexpected Results
Scenario 1: No Inhibition of p-PZ Despite High this compound Concentration
Question: I've treated my cells with high concentrations of this compound, but I'm not seeing a decrease in phosphorylated-PZ (p-PZ) levels via Western blot. What could be the cause?
Possible Causes & Troubleshooting Steps:
-
Poor Compound Solubility: this compound may be precipitating in your cell culture medium.
-
Incorrect Dosing: The IC50 for this compound in your specific cell line might be higher than anticipated.
-
Action: Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 in your system.[1]
-
-
Insufficient Pre-treatment Time: The inhibitor may need more time to enter the cells and engage its target.
-
Action: Conduct a time-course experiment to find the optimal pre-incubation time before cell stimulation.[1]
-
Scenario 2: Significant Cell Death Observed at Expected Efficacious Concentrations
Question: this compound is causing widespread cytotoxicity at concentrations where I expect to see specific inhibition of the KY-PZ pathway. How can I determine if this is an on-target or off-target effect?
Possible Causes & Troubleshooting Steps:
-
Off-Target Toxicity: The inhibitor may be interacting with other proteins essential for cell survival.[4][5] It's known that small molecules can have unintended interactions with biomolecules that are not the intended target.[4]
-
Action 1: Validate with a Secondary Inhibitor: Treat cells with a structurally different inhibitor that also targets Kinase Y. If the cytotoxic phenotype is reproduced, it is more likely an on-target effect.[4]
-
Action 2: Perform a Rescue Experiment: Transfect your cells with a mutant version of Kinase Y that is resistant to this compound. If the inhibitor-induced cytotoxicity is reversed in these cells, it strongly supports an on-target mechanism.[4]
-
Action 3: Lower the Inhibitor Concentration: Determine the minimal concentration required for on-target inhibition to see if a therapeutic window can be established.[4]
-
Data Presentation: Comparing Inhibitor Specificity
| Inhibitor | Target (Kinase Y) IC50 | Off-Target (Kinase Z) IC50 | Selectivity Index (Off-Target/Target) |
| This compound | 50 nM | 5,000 nM | 100 |
| Competitor A | 100 nM | 15,000 nM | 150 |
| Competitor B | 25 nM | 500 nM | 20 |
Interpretation: While Competitor B is more potent against Kinase Y, this compound shows a 5-fold greater selectivity over the off-target Kinase Z. Competitor A is the most selective. High selectivity is crucial for minimizing off-target effects.[4]
Scenario 3: Discrepancy Between Biochemical Assay and Cellular Assay Results
Question: this compound shows potent inhibition of purified Kinase Y in a biochemical assay, but its potency is much lower in my cell-based assay. Why is there a difference?
Possible Causes & Troubleshooting Steps:
-
Cellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Km of the kinase, while intracellular ATP levels are much higher. For an ATP-competitive inhibitor like this compound, high cellular ATP can outcompete the inhibitor, leading to a decrease in apparent potency.
-
Action: When possible, run biochemical assays at higher ATP concentrations that mimic physiological conditions to get a more accurate prediction of cellular activity.
-
-
Cell Permeability and Efflux: this compound may have poor membrane permeability or be actively removed from the cell by efflux pumps.
-
Action: Use cell lines with known expression levels of common efflux pumps (e.g., P-glycoprotein) to test for susceptibility. Alternatively, co-treat with known efflux pump inhibitors.
-
-
Target Engagement: The inhibitor may not be reaching and binding to Kinase Y inside the cell at the concentrations used.
Experimental Protocols
Protocol 1: Western Blot for p-PZ Inhibition
-
Cell Culture and Treatment: Plate cells to reach 70-80% confluency. Serum-starve the cells for 4-6 hours.[2]
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.[2]
-
Stimulation: Stimulate the cells with an appropriate growth factor to activate the KY-PZ pathway for the determined optimal time.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-PZ and total PZ, followed by HRP-conjugated secondary antibodies.[2]
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[2]
-
Analysis: Quantify band intensities and normalize the phospho-PZ signal to the total PZ signal.[2]
Protocol 2: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[2]
-
Data Analysis: Normalize the absorbance values to the vehicle control and calculate the GI50/IC50 values using appropriate software.[2]
Visualizations
Caption: The hypothetical KY-PZ signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cell viability assay with this compound.
Caption: A troubleshooting flowchart for investigating unexpected cytotoxicity.
References
Technical Support Center: Overcoming Resistance to CD47 Blockade in Cancer Cell Lines
Disclaimer: The specific cancer cell line "HS148" with inherent or acquired resistance is not documented in publicly available scientific literature. This guide focuses on the broader and more applicable challenge of overcoming resistance to CD47 inhibitors, using ALX148 (evorpacept) as a primary example. The principles and protocols provided are intended for researchers, scientists, and drug development professionals investigating resistance to this class of therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ALX148 and other CD47 inhibitors?
A1: ALX148 is a high-affinity SIRPα fusion protein that acts as a CD47 checkpoint inhibitor.[1][2][3] CD47 is a protein expressed on the surface of various cells, including many cancer cells, that transmits a "don't eat me" signal by binding to the SIRPα receptor on myeloid cells like macrophages.[4][5][6][7] By blocking the CD47-SIRPα interaction, ALX148 enables macrophages to recognize and engulf cancer cells, a process known as phagocytosis.[1][3] This enhances the innate immune response against the tumor and can also lead to the activation of an adaptive T-cell mediated anti-tumor response.[3][8]
Q2: My cancer cell line shows a poor response to ALX148 in a phagocytosis assay. What are the potential reasons?
A2: Several factors could contribute to a lack of response:
-
Low or absent "eat me" signals: Efficient phagocytosis requires not only the blockade of the "don't eat me" signal (CD47) but also the presence of "eat me" signals on the cancer cell surface. The most well-characterized "eat me" signal is calreticulin (CRT).[9][10][11][12] If your cell line has low surface expression of CRT, phagocytosis may be inefficient despite effective CD47 blockade.
-
High expression of other anti-phagocytic signals: Besides CD47, other "don't eat me" signals could be at play, though CD47 is considered a dominant checkpoint.
-
Macrophage dysfunction: The macrophages used in your assay may have poor phagocytic capacity or may not be appropriately activated.
-
Intrinsic resistance of the cancer cell line: The cancer cells may have intrinsic signaling pathways that suppress apoptosis or phagocytosis, independent of the CD47-SIRPα axis.
Q3: How can I determine if the lack of response is due to the cancer cells or the macrophages?
A3: To troubleshoot this, you can perform control experiments:
-
Test your macrophages with a known sensitive cell line: Use a cancer cell line that has been reported to be sensitive to CD47 blockade to confirm that your macrophages are functional.
-
Use a different source of macrophages: If you are using a macrophage cell line (like THP-1), consider using primary human or mouse macrophages, which may have a more robust phagocytic response.[13]
-
Assess the expression of key molecules: Use flow cytometry to quantify the surface expression of CD47 and calreticulin on your cancer cell line.
Q4: What are the potential mechanisms of acquired resistance to ALX148?
A4: While specific mechanisms for ALX148 are still under investigation, potential mechanisms of acquired resistance to CD47-targeted therapies could include:
-
Downregulation or loss of "eat me" signals: Resistant cells may evolve to express lower levels of surface calreticulin, making them less visible to macrophages even when CD47 is blocked.[9][11]
-
Upregulation of alternative anti-phagocytic signals: Cancer cells might upregulate other "don't eat me" signals to compensate for the CD47 blockade.
-
Alterations in downstream signaling pathways: Mutations or epigenetic changes in pathways that regulate apoptosis and cell survival could make cancer cells inherently more resistant to being killed.
-
Changes in the tumor microenvironment: In an in vivo context, the tumor might recruit immunosuppressive cells or alter its physical structure to prevent macrophage infiltration and function.
Q5: Are there strategies to overcome resistance to ALX148?
A5: Yes, combination therapies are a promising approach.[14][15]
-
Inducing "eat me" signals: Certain chemotherapeutic agents (like anthracyclines) and radiation therapy can induce the expression of calreticulin on the surface of cancer cells, potentially re-sensitizing them to CD47 blockade.[11]
-
Synergizing with other immunotherapies: Combining ALX148 with T-cell checkpoint inhibitors (e.g., anti-PD-1/PD-L1) can engage both the innate and adaptive immune systems for a more potent anti-tumor effect.[15]
-
Targeting oncogenic pathways: Combining ALX148 with inhibitors of key cancer-driving pathways (e.g., EGFR inhibitors) may have synergistic effects.[14]
Troubleshooting Guides
Problem 1: Low Phagocytosis of Cancer Cells in an In Vitro Assay
| Possible Cause | Suggested Troubleshooting Step |
| Ineffective CD47 Blockade | - Confirm the concentration and activity of your ALX148 stock. - Verify ALX148 binding to your cancer cell line using flow cytometry. |
| Low Surface Calreticulin ("Eat Me" Signal) | - Quantify surface calreticulin expression on cancer cells via flow cytometry. - Treat cancer cells with an agent known to induce calreticulin translocation (e.g., low-dose doxorubicin) and repeat the phagocytosis assay. |
| Suboptimal Macrophage Function | - Use a positive control cancer cell line known to be susceptible to phagocytosis. - Ensure macrophages are properly differentiated and activated. For THP-1 cells, ensure complete differentiation with PMA. For primary macrophages, use appropriate cytokines like M-CSF.[13] - Check the viability of macrophages before and after the assay. |
| Incorrect Effector-to-Target Ratio | - Titrate the ratio of macrophages to cancer cells (e.g., 4:1, 2:1, 1:1) to find the optimal condition for your cell lines. |
Problem 2: Development of Resistance in a Previously Sensitive Cell Line
| Possible Cause | Suggested Troubleshooting Step |
| Emergence of a Resistant Subclone | - Perform single-cell cloning to isolate and characterize resistant populations. - Compare the molecular profile (gene expression, protein levels) of the resistant clone to the parental sensitive line. |
| Downregulation of Calreticulin | - Compare surface calreticulin levels between sensitive and resistant cells using flow cytometry. - Investigate the upstream pathways regulating calreticulin expression and translocation. |
| Upregulation of CD47 | - Although ALX148 is a blocker, extreme overexpression of CD47 could theoretically impact efficacy. Compare CD47 expression levels between sensitive and resistant cells. |
| Alterations in Apoptotic Pathways | - Assess the expression of key apoptosis-related proteins (e.g., Bcl-2 family members) in sensitive vs. resistant cells. - Evaluate the sensitivity of the cells to other apoptosis-inducing agents. |
Data Presentation Template
For researchers generating and characterizing ALX148-resistant cell lines, systematic data collection is crucial. The following table serves as a template for organizing your findings.
| Cell Line | Treatment | IC50 (µg/mL) | Fold Resistance (Resistant IC50 / Parental IC50) | Key Phenotypic/Genotypic Changes |
| Parental Line (e.g., A549) | ALX148 | [Experimental Value] | 1.0 | High CD47, Moderate CRT |
| Resistant Clone 1 (e.g., A549-ALX-R1) | ALX148 | [Experimental Value] | [Calculated Value] | Low surface CRT, Upregulation of Bcl-2 |
| Resistant Clone 2 (e.g., A549-ALX-R2) | ALX148 | [Experimental Value] | [Calculated Value] | Mutation in Gene X |
Experimental Protocols
Protocol 1: Generation of an ALX148-Resistant Cancer Cell Line
This protocol describes a general method for developing acquired resistance through continuous drug exposure.
-
Determine the initial IC50: Culture the parental cancer cell line and determine the concentration of ALX148 that inhibits cell growth by 50% (IC50) using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Exposure: Begin by culturing the parental cells in their standard medium supplemented with ALX148 at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Dose Escalation: Once the cells resume a normal growth rate (typically after 2-3 passages), double the concentration of ALX148.
-
Repeat Dose Escalation: Continue this process of stepwise dose escalation. If significant cell death occurs, maintain the cells at the current concentration until they recover. This process can take several months.[16][17][18]
-
Isolate Resistant Clones: Once the cells are able to proliferate in a high concentration of ALX148 (e.g., 5-10 times the initial IC50), isolate single-cell clones using limiting dilution or cell sorting.
-
Characterize Resistance: Expand the clones and confirm their resistance by re-evaluating the IC50. A significant increase in IC50 compared to the parental line indicates acquired resistance.
-
Stability Check: Culture the resistant clones in a drug-free medium for several passages and then re-test the IC50 to determine if the resistance phenotype is stable.
Protocol 2: In Vitro Macrophage Phagocytosis Assay (Flow Cytometry)
This protocol is adapted from standard methods to quantify the engulfment of cancer cells by macrophages.[13][19][20][21]
-
Cell Preparation:
-
Cancer Cells (Target): Label your cancer cells (both parental and potentially resistant lines) with a green fluorescent dye (e.g., CFSE or GFP).
-
Macrophages (Effector): Differentiate and activate macrophages. For example, treat THP-1 monocytes with PMA (100 ng/mL) for 48 hours. Harvest the adherent macrophages.
-
-
Co-culture:
-
Co-culture the labeled cancer cells with the macrophages at a specific effector-to-target (E:T) ratio (e.g., 2:1) in a low-adherence plate.
-
Include necessary controls: macrophages alone, cancer cells alone, and an isotype control for any antibody staining.
-
Add ALX148 (e.g., 10 µg/mL) or a vehicle control to the appropriate wells.
-
-
Incubation: Incubate the co-culture for 2-4 hours at 37°C to allow for phagocytosis.
-
Staining:
-
Gently harvest all cells.
-
Stain the cells with a fluorescently-labeled antibody against a macrophage-specific surface marker (e.g., PE-conjugated anti-CD11b). This will distinguish macrophages from any remaining cancer cells.
-
-
Flow Cytometry Analysis:
-
Acquire the data on a flow cytometer.
-
Gate on the macrophage population (PE-positive).
-
Within the macrophage gate, quantify the percentage of cells that are also positive for the green fluorescent signal (from the cancer cells). This double-positive population represents macrophages that have phagocytosed cancer cells.
-
The "Phagocytosis Index" can be calculated as the percentage of double-positive cells.
-
Visualizations
Signaling Pathway
Caption: The CD47-SIRPα signaling pathway and ALX148 intervention.
Experimental Workflow for Investigating Resistance
Caption: Workflow for investigating and overcoming ALX148 resistance.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low phagocytosis in vitro.
References
- 1. ALX148 blocks CD47 and enhances innate and adaptive antitumor immunity with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alxoncology.com [alxoncology.com]
- 3. alx148 - My Cancer Genome [mycancergenome.org]
- 4. The CD47-SIRPα Pathway in Cancer Immune Evasion and Potential Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the CD47/SIRPα pathway in malignancies: recent progress, difficulties and future perspectives [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. CD47/SIRPα pathway mediates cancer immune escape and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calreticulin is the dominant pro-phagocytic signal on multiple human cancers and is counterbalanced by CD47 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calreticulin in phagocytosis and cancer: opposite roles in immune response outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional Roles of Calreticulin in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Looking for Driver Pathways of Acquired Resistance to Targeted Therapy: Drug Resistant Subclone Generation and Sensitivity Restoring by Gene Knock-down - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Developing Clinically Relevant Acquired Chemoresistance Models in Epithelial Ovarian Cancer Cell Lines [bio-protocol.org]
- 19. In vitro flow cytometry assay to assess primary human and mouse macrophage phagocytosis of live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Macrophage Phagocytosis Assay of Staphylococcus aureus by Flow Cytometry [bio-protocol.org]
Technical Support Center: Improving the In Vivo Bioavailability of HS148
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the DAPK3 inhibitor, HS148. The focus is on addressing challenges related to its bioavailability in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We are seeing very low or undetectable plasma concentrations of this compound after oral administration in our animal models. What could be the cause?
A1: Low oral bioavailability is a common issue for compounds that exhibit poor aqueous solubility. This compound is soluble in DMSO, which suggests it may have low solubility in aqueous media, a characteristic of many kinase inhibitors. This can lead to poor dissolution in the gastrointestinal (GI) tract, which is often the rate-limiting step for absorption. It is also possible that the compound has low intestinal permeability or is subject to significant first-pass metabolism. We recommend first assessing the compound's solubility and then exploring formulation strategies to enhance dissolution.
Q2: There is high variability in the pharmacokinetic (PK) data between individual animals in our study. Why is this happening and how can we reduce it?
A2: High inter-animal variability in exposure is often linked to formulation-dependent absorption. When a compound has low solubility, small differences in the GI physiology of individual animals (e.g., pH, gastric emptying time) can have a large impact on how much of the compound dissolves and is absorbed. Using a formulation that improves the solubility and dissolution rate, such as a nanosuspension or a lipid-based formulation, can help to provide more consistent and reproducible absorption, thereby reducing variability.
Q3: We are preparing our dosing solution by dissolving this compound in DMSO and then diluting it with saline or water. The compound precipitates out of solution. How can we prevent this?
A3: This is a common problem known as "crashing out." DMSO is a strong organic solvent, but it is miscible with water. When you dilute the DMSO solution with an aqueous vehicle, the solvent strength decreases significantly, and if the concentration of this compound is above its solubility limit in the final vehicle, it will precipitate. To avoid this, you can either decrease the final concentration of this compound or, more effectively, use a co-solvent system or a different formulation approach altogether, such as a lipid-based system or a nanosuspension, which are designed to keep the drug in a more stable state for dosing.
Q4: What are the most common strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A4: Several strategies can be employed, broadly categorized as follows:
-
Physical Modifications: These methods focus on increasing the surface area of the drug particles to enhance the dissolution rate. The most common technique is particle size reduction, such as micronization or creating a nanosuspension.[1]
-
Formulation-Based Approaches: These involve creating a drug delivery system to improve solubility. Common examples include:
-
Lipid-based formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions in the gut, keeping the drug solubilized.[2][3][4]
-
Solid dispersions: Where the drug is dispersed in a hydrophilic carrier to improve its solubility and dissolution rate.[3]
-
Use of co-solvents and surfactants: These can help to keep the drug in solution for longer upon administration.
-
-
Chemical Modifications: This involves creating a prodrug, which is a more soluble version of the compound that is converted to the active drug in vivo.[3]
The choice of strategy depends on the specific physicochemical properties of the compound and the experimental context.
Troubleshooting Guide: Formulation Selection
If you are experiencing issues with the in vivo bioavailability of this compound, the following table summarizes potential formulation strategies that can be explored.
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Nanosuspension | Increases the surface area of the drug particles by reducing their size to the nanometer scale, which enhances the dissolution rate.[1] | Simple to prepare in a lab setting, applicable to many poorly soluble drugs. | Can be prone to particle aggregation; may require specialized equipment for characterization. |
| Lipid-Based Formulation (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon gentle agitation in aqueous media (e.g., in the stomach).[3][4] | Can significantly increase solubility and absorption, may bypass first-pass metabolism via lymphatic uptake.[2][4] | Requires screening of multiple excipients to find a compatible and stable formulation. |
| Co-solvent System | The drug is dissolved in a mixture of a water-miscible organic solvent (e.g., PEG 400, propylene glycol) and water. | Simple to prepare and can be suitable for early-stage animal studies. | The high concentration of organic solvent can sometimes cause tolerability issues; the drug may still precipitate upon dilution in the GI tract. |
| Solid Dispersion | The drug is dispersed at a molecular level in a solid hydrophilic polymer matrix. | Can significantly improve the dissolution rate and bioavailability. | Can be complex to prepare and may have stability issues (e.g., recrystallization of the drug). |
Experimental Protocols
Here are detailed protocols for preparing three common types of formulations for in vivo studies.
Protocol 1: Preparation of a Nanosuspension by Probe Sonication
Objective: To prepare a nanosuspension of this compound to improve its dissolution rate.
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 or Tween 80 in deionized water)
-
Probe sonicator
-
Ice bath
-
Particle size analyzer (for characterization)
Method:
-
Weigh the desired amount of this compound.
-
Prepare the stabilizer solution.
-
Disperse the this compound powder in a small volume of the stabilizer solution to create a pre-suspension.
-
Place the vial containing the pre-suspension in an ice bath to prevent overheating during sonication.
-
Immerse the tip of the probe sonicator into the suspension.
-
Sonicate the suspension using pulses (e.g., 10 seconds on, 5 seconds off) for a total sonication time of 10-20 minutes. The optimal time and power should be determined empirically.
-
After sonication, visually inspect the suspension for any large particles. It should appear as a uniform, milky dispersion.
-
If possible, characterize the particle size of the nanosuspension using a suitable particle size analyzer to ensure it is in the desired nanometer range.
-
Store the nanosuspension at 4°C until use. Re-disperse by gentle shaking before dosing.
Protocol 2: Formulation in a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a lipid-based formulation of this compound to enhance its solubility and absorption.
Materials:
-
This compound powder
-
Oil (e.g., Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40)
-
Co-solvent (e.g., Transcutol HP)
-
Vortex mixer
-
Water bath (optional)
Method:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the best excipients.
-
Based on the solubility data, prepare a blank SEDDS formulation by mixing the selected oil, surfactant, and co-solvent in a clear glass vial. A common starting ratio is 40% oil, 40% surfactant, and 20% co-solvent.
-
Vortex the mixture until a clear, homogenous solution is formed. Gentle warming in a water bath (40-50°C) may be required.
-
Add the desired amount of this compound to the blank SEDDS formulation.
-
Vortex the mixture thoroughly until all the this compound is completely dissolved.
-
To test the self-emulsification properties, add one drop of the this compound-SEDDS formulation to a beaker of water with gentle stirring. It should spontaneously form a fine, milky emulsion.
-
The final formulation can be administered directly by oral gavage.
Protocol 3: Preparation of a Co-solvent Dosing Vehicle
Objective: To prepare a simple co-solvent system for solubilizing this compound for oral administration.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Saline or water
-
Vortex mixer
Method:
-
Weigh the required amount of this compound.
-
Prepare a co-solvent mixture. A common example is PEG 400:PG:Saline in a ratio of 40:10:50.
-
First, dissolve the this compound in the PEG 400 and PG mixture. Vortex or sonicate until the compound is fully dissolved.
-
Slowly add the saline or water to the organic solvent mixture while vortexing continuously to prevent precipitation.
-
Visually inspect the final solution to ensure it is clear and free of any precipitate.
-
This formulation should be prepared fresh before each use, as the drug may precipitate out over time.
Visualizations
Below are diagrams to illustrate key workflows and pathways relevant to your experiments with this compound.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Death-associated protein kinase 3 modulates migration and invasion of triple-negative breast cancer cells | PNAS Nexus | Oxford Academic [academic.oup.com]
- 3. DAPK3 inhibits gastric cancer progression via activation of ULK1-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Death-associated protein kinase 3 modulates migration and invasion of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing HS148 Toxicity in Primary Cell Cultures
Disclaimer: The information provided in this technical support center is for research and informational purposes only. "HS148" is not a publicly documented or widely recognized compound in scientific literature based on the conducted search. The following troubleshooting guides and FAQs are based on general principles of cytotoxicity in primary cell cultures and may not be directly applicable to a specific, unidentified agent designated as this compound. Researchers should always consult their internal documentation and safety data sheets for specific guidance on handling and mitigating the toxicity of proprietary or novel compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it causing toxicity in my primary cell cultures?
A: Currently, there is no publicly available scientific literature identifying a compound or agent with the designation "this compound." This name may refer to a novel or internal experimental compound. Toxicity in primary cell cultures can arise from various mechanisms, including but not limited to:
-
On-target toxicity: The compound may be effectively targeting a cellular pathway that is essential for cell survival and proliferation, leading to cell death as an expected outcome.
-
Off-target effects: The compound may interact with unintended cellular components, disrupting critical cellular functions.
-
Metabolite toxicity: The metabolic breakdown of the compound by the cells could produce toxic byproducts.
-
Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to primary cells at certain concentrations.
-
Compound instability: The compound may degrade in the culture medium, releasing toxic substances.
Q2: How can I determine the cytotoxic concentration of this compound in my specific primary cell type?
A: A dose-response experiment is crucial to determine the concentration at which this compound becomes toxic. This typically involves a cell viability assay.
Experimental Protocol: Determining IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in your cell culture medium. It is advisable to start with a wide range of concentrations. Also, prepare a vehicle control (medium with the same concentration of solvent used for this compound).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with vehicle control and untreated cells.
-
Incubation: Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][2]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Q3: What are the initial troubleshooting steps if I observe excessive cell death after this compound treatment?
A: If you observe widespread cell death, consider the following immediate troubleshooting steps:
-
Verify Concentration: Double-check your calculations and dilution series to ensure the final concentration of this compound is correct.
-
Reduce Concentration: Lower the concentration of this compound to a range below the suspected toxic level.
-
Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your primary cells (typically <0.1%).
-
Assess Culture Health: Before treatment, ensure your primary cells are healthy, viable, and not overly confluent, as stressed cells can be more susceptible to toxicity.
-
Incubation Time: Reduce the duration of exposure to this compound.
Troubleshooting Guides
Issue 1: High background toxicity in vehicle control group.
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | 1. Determine the toxicity threshold of your solvent (e.g., DMSO) on your specific primary cell type by performing a dose-response curve for the solvent alone. 2. Ensure the final concentration of the solvent in your experiments is well below this toxic threshold. 3. Consider using an alternative, less toxic solvent if possible. |
| Media Instability | 1. Ensure the culture medium is fresh and properly supplemented. 2. Some compounds can interact with media components; consider if a different basal medium could be used. |
| Contamination | 1. Regularly check your cell cultures for signs of microbial contamination (bacteria, yeast, fungi, mycoplasma). 2. Use sterile techniques for all cell culture manipulations. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Cell Passage Number | 1. Use primary cells within a consistent and low passage number range, as their characteristics can change with extensive passaging. 2. Document the passage number for every experiment. |
| Cell Seeding Density | 1. Optimize and standardize the cell seeding density for all experiments. Inconsistent cell numbers at the start of the experiment will lead to variable results. |
| Compound Stability | 1. Prepare fresh dilutions of this compound for each experiment from a frozen stock. 2. Check for any visible precipitation of the compound in the culture medium. |
| Assay Variability | 1. Ensure consistent incubation times for both compound treatment and assay steps. 2. Mix plates thoroughly but gently after adding reagents to ensure even distribution. |
Visualizing Experimental Workflow and Cellular Response
Below are generalized diagrams representing a typical experimental workflow for assessing cytotoxicity and a hypothetical signaling pathway that could be affected by a toxic compound.
Caption: Workflow for determining this compound cytotoxicity.
References
Technical Support Center: Control Experiments for HS148-Mediated Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing HS148, a selective inhibitor of Death-Associated Protein Kinase 3 (DAPK3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor of Death-Associated Protein Kinase 3 (DAPK3), also known as Zipper-Interacting Protein Kinase (ZIPK). It functions by competing with ATP for binding to the kinase domain of DAPK3, thereby preventing the phosphorylation of its downstream substrates.
Q2: What is the primary mechanism of action of DAPK3?
DAPK3 is a serine/threonine kinase involved in several cellular processes, including apoptosis, autophagy, and smooth muscle contraction. In the context of cancer, DAPK3 has been shown to suppress tumor growth by promoting ULK1-dependent autophagy.[1] It has also been identified as a positive regulator of the STING signaling pathway, which is involved in innate immunity.
Q3: What is a recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and the specific experimental conditions. A good starting point is to perform a dose-response curve ranging from 100 nM to 10 µM to determine the IC50 for your specific assay.
Q4: How should I prepare and store this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to keep the final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity. Stock solutions of this compound in DMSO can be stored at -20°C or -80°C for extended periods. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable effect of this compound on the target pathway. | 1. Incorrect inhibitor concentration: The concentration of this compound may be too low to effectively inhibit DAPK3 in your specific cell line or assay. 2. Low DAPK3 expression: The cell line you are using may not express DAPK3 at a high enough level to observe a significant effect upon inhibition. 3. Inactive DAPK3: The experimental conditions may not be conducive to DAPK3 activity. | 1. Perform a dose-response experiment: Determine the optimal concentration of this compound for your specific experimental setup. 2. Confirm DAPK3 expression: Use western blotting or qPCR to verify the expression of DAPK3 in your cell line. 3. Ensure DAPK3 is active: Some studies may require stimulation of a pathway (e.g., with an autophagy inducer) to observe DAPK3 activity. |
| High background or off-target effects observed. | 1. Inhibitor concentration is too high: High concentrations of this compound may lead to inhibition of other kinases. 2. Cell line sensitivity: The chosen cell line may be particularly sensitive to off-target effects of the inhibitor. | 1. Use the lowest effective concentration: Based on your dose-response curve, use the lowest concentration of this compound that gives a significant on-target effect. 2. Test in multiple cell lines: If possible, confirm your results in a different cell line with known DAPK3 expression. 3. Include a negative control inhibitor: Use a structurally similar but inactive compound to control for non-specific effects. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect experimental outcomes. 2. Inconsistent inhibitor preparation: Errors in diluting or storing the this compound stock solution can lead to variability. | 1. Standardize cell culture practices: Use cells within a consistent passage number range and ensure consistent seeding densities and growth conditions. 2. Prepare fresh dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
| Difficulty detecting changes in downstream targets. | 1. Suboptimal antibody for detection: The antibody used for western blotting or immunofluorescence may not be specific or sensitive enough. 2. Timing of the experiment: The time point chosen to assess the downstream effect may be too early or too late. | 1. Validate your antibodies: Ensure your primary and secondary antibodies are validated for the intended application and are used at the optimal dilution. 2. Perform a time-course experiment: Assess the effect of this compound at multiple time points to identify the optimal window for observing changes in downstream targets. |
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | Value | Reference |
| DAPK3 | Ki | 119 nM | [2] |
Table 2: Selectivity of this compound
| Kinase Family | Selectivity | Reference |
| Pim kinases | >10-fold | [2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of DAPK3-Mediated ULK1 Phosphorylation
This protocol describes how to assess the effect of this compound on the phosphorylation of ULK1, a known downstream target of DAPK3 involved in autophagy.
Materials:
-
This compound (in DMSO)
-
Cell line with known DAPK3 expression (e.g., gastric cancer cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ULK1 (Ser556), anti-total-ULK1, anti-DAPK3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for the desired time (e.g., 24 hours). Include a DMSO-only vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ULK1, total-ULK1, DAPK3, and GAPDH overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-ULK1 signal to total-ULK1 and the loading control.
Protocol 2: Autophagy Flux Assay using LC3-II Western Blot
This protocol measures the effect of this compound on autophagic flux by detecting the conversion of LC3-I to LC3-II in the presence and absence of a lysosomal inhibitor.
Materials:
-
This compound (in DMSO)
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
All materials listed in Protocol 1, with the primary antibody for LC3.
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Treatment: Treat cells with this compound at the desired concentration. For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor to a subset of the wells. Include controls for untreated cells, cells treated with this compound alone, and cells treated with the lysosomal inhibitor alone.
-
Cell Lysis, Protein Quantification, and Western Blotting: Follow steps 3-11 from Protocol 1, using a primary antibody that detects both LC3-I and LC3-II.
-
Analysis: Compare the levels of LC3-II between the different treatment groups. An increase in LC3-II in the presence of this compound and the lysosomal inhibitor, compared to the inhibitor alone, indicates an increase in autophagic flux.
Visualizations
Caption: DAPK3 signaling pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for assessing this compound effects.
Caption: A logical flow for troubleshooting a lack of this compound effect.
References
Validation & Comparative
A Head-to-Head Comparison of HS148 and HS94 as Selective DAPK3 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two selective DAPK3 inhibitors, HS148 and HS94. The information herein is based on supporting experimental data to aid in the selection of the most appropriate tool compound for preclinical research.
Death-associated protein kinase 3 (DAPK3), also known as Zipper-interacting protein kinase (ZIPK), is a serine/threonine kinase implicated in a range of cellular processes, including apoptosis, autophagy, and smooth muscle contraction. Its role in pathological conditions such as hypertension has made it an attractive target for therapeutic intervention. This guide focuses on the comparative analysis of two notable DAPK3 inhibitors, this compound and HS94, to facilitate informed decisions in research applications.
Biochemical Performance: Potency and Selectivity
This compound and HS94 were developed and characterized in the same study, allowing for a direct and reliable comparison of their biochemical profiles. Both compounds exhibit low nanomolar potency against DAPK3.
| Compound | DAPK3 Ki (nM) | Pim-1 Ki (nM) | Pim-2 Ki (nM) | Pim-3 Ki (nM) |
| This compound | 119 | >10,000 | >10,000 | >10,000 |
| HS94 | 126 | >10,000 | >10,000 | >10,000 |
Table 1: In vitro kinase inhibition constants (Ki) of this compound and HS94 against DAPK3 and Pim kinases. Data extracted from Carlson et al., 2018.
As indicated in Table 1, both this compound and HS94 are potent inhibitors of DAPK3 with very similar inhibition constants. A key differentiating factor highlighted in their initial characterization is their selectivity against the Pim kinase family. HS94 demonstrates greater than 20-fold selectivity for DAPK3 over Pim kinases, while this compound shows greater than 10-fold selectivity.
A broader kinase selectivity profiling of the parent compound, HS38, from which this compound and HS94 were derived, was performed against a panel of 468 kinases. This profiling revealed a high degree of selectivity for DAPK family kinases and Pim-3, suggesting that the chemical scaffold has an inherently selective profile. While a similarly broad panel was not reported for this compound and HS94 individually in the primary publication, their high selectivity over Pim-1 and Pim-2 suggests a favorable and specific interaction with DAPK3.
Cellular Activity in Vascular Smooth Muscle Contraction
The efficacy of these inhibitors was assessed in the context of vascular smooth muscle contraction, a process where DAPK3 is known to play a regulatory role. The study utilized rat caudal artery smooth muscle tissue to evaluate the impact of the inhibitors on agonist-induced contraction.
In these ex vivo experiments, neither selective DAPK3 inhibition with HS94 nor with this compound significantly reduced the contractile response. This finding suggests that while DAPK3 is a valid biochemical target of these compounds, its inhibition alone may not be sufficient to prevent smooth muscle hypercontractility in the model system studied. This led the researchers to develop a dual Pim/DAPK3 inhibitor, HS56, which did show a significant reduction in contractility, highlighting the potential for polypharmacology in this context.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the in vitro potency (Ki) of this compound and HS94 against DAPK3 and Pim kinases.
Methodology:
-
Recombinant human DAPK3, Pim-1, Pim-2, and Pim-3 kinases were used.
-
Kinase activity was measured using a radioactive filter binding assay with [γ-33P]ATP.
-
A specific peptide substrate for each kinase was used (e.g., MYPT1 peptide for DAPK3).
-
Inhibitors were serially diluted in DMSO and pre-incubated with the kinase.
-
The kinase reaction was initiated by the addition of the ATP/substrate mixture.
-
Reactions were incubated at 30°C for a specified time and then stopped by spotting onto P81 phosphocellulose paper.
-
The filter paper was washed to remove unincorporated [γ-33P]ATP.
-
The amount of incorporated 33P on the filter paper, corresponding to kinase activity, was quantified using a scintillation counter.
-
IC50 values were determined by fitting the data to a four-parameter logistic equation.
-
Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Ex Vivo Vascular Smooth Muscle Contraction Assay
Objective: To evaluate the effect of this compound and HS94 on agonist-induced contraction of vascular smooth muscle.
Methodology:
-
Caudal arteries were isolated from male Sprague-Dawley rats.
-
Arteries were cut into rings and mounted in a wire myograph containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2/5% CO2.
-
The arterial rings were subjected to a passive tension of 5 mN and allowed to equilibrate.
-
The viability of the tissue was confirmed by stimulation with a high-potassium solution.
-
Cumulative concentration-response curves to the α-adrenergic agonist phenylephrine were generated in the absence or presence of the inhibitors (this compound or HS94).
-
The contractile force was measured and recorded.
-
The effect of the inhibitors was quantified by comparing the maximal contraction and the EC50 of the phenylephrine response in the presence and absence of the compound.
Visualizing the DAPK3 Signaling Pathway and Experimental Workflow
To better understand the context of this compound and HS94 application, the following diagrams illustrate the DAPK3 signaling pathway in smooth muscle contraction and the general workflow for evaluating kinase inhibitors.
Caption: DAPK3 signaling in smooth muscle contraction.
Caption: Workflow for kinase inhibitor evaluation.
Conclusion
This compound and HS94 are both potent and selective inhibitors of DAPK3 with very similar biochemical profiles. The primary reported difference lies in the slightly higher selectivity of HS94 over Pim kinases. For researchers focused solely on DAPK3 inhibition in biochemical or cell-based assays where Pim kinase activity is not a concern, both compounds are likely to perform comparably. However, if maximal selectivity against the Pim family is a critical factor for the experimental system, HS94 may be the more suitable choice. It is important to note that in the context of vascular smooth muscle contraction, selective inhibition of DAPK3 by either compound was not sufficient to produce a significant anti-contractile effect, suggesting that for this specific biological outcome, a multi-targeted approach may be necessary. Researchers should carefully consider the biological question and the potential for functional redundancy or compensatory pathways when selecting an inhibitor.
A Comparative Guide to HS148 and Other Selective DAPK3 Inhibitors for Researchers
For Immediate Release
This guide provides a detailed comparison of HS148 with other selective inhibitors of Death-associated protein kinase 3 (DAPK3), a critical regulator of cellular processes such as apoptosis and autophagy. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting DAPK3 in various diseases, including hypertension and cancer.
Introduction to DAPK3 Inhibition
Death-associated protein kinase 3 (DAPK3), also known as Zipper-interacting protein kinase (ZIPK), is a serine/threonine kinase that plays a significant role in smooth muscle contraction and apoptosis. Its dysregulation has been implicated in the pathophysiology of several diseases, making it a compelling target for therapeutic intervention. A range of selective inhibitors has been developed to probe the function of DAPK3 and to evaluate its potential as a drug target. This guide focuses on the comparative analysis of this compound and other notable selective DAPK3 inhibitors, including HS94, HS38, HS56, and TC-DAPK 6.
Quantitative Comparison of DAPK3 Inhibitors
The following table summarizes the in vitro potency of several selective DAPK3 inhibitors. The data has been compiled from various sources to provide a comparative overview. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions may vary between studies.
| Inhibitor | Target(s) | IC50 (nM) | Ki (nM) | Kd (nM) | Selectivity Highlights |
| This compound | DAPK3 | Not Reported | 119[1] | Not Reported | Selective for DAPK3. |
| HS94 | DAPK3 | Not Reported | 126 | Not Reported | >20-fold selectivity over Pim kinases.[2] |
| HS38 | DAPK1, DAPK3 (ZIPK) | 200 (for DAPK1) | Not Reported | 300 (for DAPK1), 280 (for DAPK3)[1][3] | Also inhibits PIM3 with an IC50 of 200 nM.[1][3] |
| HS56 | DAPK3, Pim-1, Pim-3 | Not Reported | 0.26 (for DAPK3), 2.94 (for Pim-1), 0.208 (for Pim-3)[1] | Not Reported | Dual Pim/DAPK3 inhibitor.[1] |
| TC-DAPK 6 | DAPK1, DAPK3 | 69 (for DAPK1), 225 (for DAPK3)[4][5] | Not Reported | Not Reported | Potent and selective DAPK inhibitor. |
Experimental Methodologies
The determination of the inhibitory activity of these compounds typically involves in vitro kinase assays. Below are generalized protocols based on commonly used methods. For specific details, researchers are encouraged to consult the original publications.
In Vitro Kinase Assay for IC50/Ki Determination
A common method for determining the potency of kinase inhibitors is a radiometric or fluorescence-based in vitro kinase assay.
-
Reaction Setup: The assay is typically performed in a multi-well plate format. Each well contains the recombinant DAPK3 enzyme, a suitable substrate (e.g., a peptide derived from a known DAPK3 substrate), and ATP (often radiolabeled with γ-³²P).
-
Inhibitor Addition: A dilution series of the test inhibitor (e.g., this compound) is added to the wells.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Detection:
-
Radiometric Assay: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radiolabel is quantified using a scintillation counter.
-
Fluorescence-based Assay: These assays often utilize antibodies that specifically recognize the phosphorylated substrate, with a fluorescent secondary antibody for detection. The fluorescence intensity is measured using a plate reader.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve. The Ki value, or inhibition constant, can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.
Signaling Pathways and Experimental Workflows
To visualize the context of DAPK3 inhibition and the process of evaluating inhibitors, the following diagrams are provided.
DAPK3 Signaling Pathway
The diagram above illustrates a simplified signaling pathway involving DAPK3. Upstream signals such as apoptotic stimuli and cytoskeletal tension can activate DAPK3. The activated kinase then phosphorylates downstream targets like Myosin Light Chain (MLC), leading to cellular responses such as smooth muscle contraction and apoptosis. Selective inhibitors like this compound block the activity of DAPK3, thereby preventing these downstream effects.
Inhibitor Evaluation Workflow
This workflow outlines the typical steps involved in the evaluation of a novel DAPK3 inhibitor. Following the initial synthesis of the compound, its potency is determined through in vitro biochemical assays. Promising candidates are then tested in cell-based models to assess their effects on cellular functions. Subsequently, their selectivity is profiled against a broader panel of kinases to identify potential off-target effects. Finally, the efficacy of the most promising inhibitors is evaluated in relevant in vivo animal models before they can be considered for further development.
Conclusion
This compound has emerged as a valuable tool for studying the biological functions of DAPK3 due to its selectivity. The comparative data presented in this guide highlights the landscape of available DAPK3 inhibitors, each with its unique profile of potency and selectivity. The choice of inhibitor will depend on the specific research question, with compounds like HS56 offering the ability to probe the effects of dual Pim/DAPK3 inhibition, while this compound and HS94 provide more selective targeting of DAPK3. The detailed experimental protocols and workflow diagrams serve as a resource for researchers designing and interpreting experiments aimed at understanding the roles of DAPK3 in health and disease.
References
A Comparative Guide to DAPK1 and DAPK2: Signaling, Substrates, and Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Death-Associated Protein Kinase 1 (DAPK1) and DAPK2. While the initial inquiry concerned the cross-reactivity of HS148 with DAPK1 and DAPK2, it is important to clarify that this compound is a selective inhibitor of DAPK3, with a reported Ki value of 119 nM. This document, therefore, shifts focus to a detailed comparison of DAPK1 and DAPK2, offering insights into their distinct and overlapping functions, regulation, and the landscape of available inhibitors. This information is intended to support researchers in designing experiments and developing novel therapeutic strategies targeting these important kinases.
DAPK1 vs. DAPK2: A Functional Overview
DAPK1 and DAPK2 are Ca2+/calmodulin-regulated serine/threonine kinases that play crucial roles in a variety of cellular processes, including apoptosis, autophagy, and inflammation.[1] Despite sharing a high degree of homology within their catalytic domains, their differing extra-catalytic structures and tissue expression profiles result in distinct biological functions.[1]
DAPK1 is widely recognized as a tumor suppressor, with its expression often lost in various cancers.[2] It is a key mediator of apoptosis and autophagy in response to stimuli such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and Fas.[2][3] In the context of neurobiology, DAPK1 is implicated in neuronal cell death and has been identified as a potential therapeutic target in conditions like ischemic stroke and Alzheimer's disease.[4][5]
DAPK2 , while also implicated in apoptosis and autophagy, has a more pronounced role in inflammation and cell motility.[1][6] It is involved in pro-inflammatory responses in granulocytes and has been linked to differentiation processes in the hematopoietic lineage.[6] Unlike DAPK1's broad tumor-suppressive role in solid tumors, DAPK2's function as a tumor suppressor is more evident in certain leukemias.[6]
Comparative Analysis of DAPK1 and DAPK2 Inhibitors
The development of selective inhibitors for DAPK family members is an active area of research. While numerous inhibitors have been identified for DAPK1, highly selective inhibitors for DAPK2 are less common. The following tables summarize key inhibitors and their reported potencies.
| Inhibitor | Target(s) | Potency | Assay Type | Notes |
| TC-DAPK 6 | DAPK1, DAPK3 | IC50 = 69 nM (DAPK1), 225 nM (DAPK3) | Kinase Assay | ATP-competitive and highly selective for DAPK1 over DAPK3.[7] |
| HS38 | DAPK1, DAPK3 (ZIPK), PIM3 | Kd = 300 nM (DAPK1), 280 nM (DAPK3) | Kinase Assay | Potent, selective, and ATP-competitive.[7] |
| Compound 6 | DAPK1 | IC50 = 69 nM | Kinase Assay | (4Z)-4-(3-pyridylmethylene)-2-styryl-oxazol-5-one; identified through structure-based virtual screening.[4][8] |
| DAPK1-IN-1 | DAPK1 | Kd = 0.63 µM | Kinase Assay | A known DAPK1 inhibitor.[7][9] |
| DRAK2-IN-1 | DRAK2, DRAK1 | IC50 = 3 nM (DRAK2), 51 nM (DRAK1) | Kinase Assay | Potent and selective for DRAK2 over DRAK1; shows no significant activity against DAPK1/2/3 at concentrations >1 µM.[10] |
| Nintedanib | DRAK2, DAPK2/3, others | Kd = 110/670 nM (DRAK1/2), 3.2/2.1 nM (DAPK2/3) | Kinase Assay | A non-selective tyrosine kinase inhibitor with higher affinity for DAPK2/3 than DRAK1/2.[11] |
Signaling Pathways of DAPK1 and DAPK2
DAPK1 and DAPK2 are regulated by a complex interplay of protein-protein interactions and post-translational modifications. Both are activated by the binding of calcium-activated calmodulin (CaM) to their autoregulatory domains.[12] However, they are also regulated by distinct phosphorylation events.
DAPK1 activity is positively regulated by ERK, which phosphorylates Ser735.[12] Conversely, autophosphorylation at Ser308 maintains DAPK1 in an inactive state.[6] DAPK1 is a central player in apoptosis and autophagy, acting through various downstream effectors. In apoptosis, it can phosphorylate p53 and regulate the activity of anti-apoptotic proteins.[3] In autophagy, DAPK1 can phosphorylate Beclin-1, a key regulator of this process.[3]
DAPK2 is activated by the metabolic sensor AMPK, which phosphorylates the conserved Ser289, enhancing its catalytic activity.[12] This phosphorylation event is distinct from the RSK-mediated phosphorylation of the same site on DAPK1.[12] DAPK2 has been shown to regulate NF-κB signaling and can be negatively regulated by 14-3-3 protein binding.[12]
Below are graphical representations of the distinct signaling pathways for DAPK1 and DAPK2.
Caption: DAPK1 signaling pathway in apoptosis and autophagy.
Caption: DAPK2 signaling pathway in inflammation and cell motility.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of DAPK1 and DAPK2.
In Vitro Kinase Activity Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays that measure ADP production.[3][13]
Materials:
-
Recombinant human DAPK1 or DAPK2
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Substrate (e.g., Myelin Basic Protein [MBP] or a specific peptide substrate)
-
ATP
-
Test compounds (inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Reagent Preparation:
-
Dilute the kinase, substrate, ATP, and test compounds to their final desired concentrations in Kinase Buffer.
-
-
Reaction Setup:
-
In a 384-well plate, add 1 µl of the test compound or DMSO vehicle (5% final concentration).
-
Add 2 µl of the diluted kinase solution.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mixture.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader. The signal intensity is directly proportional to the kinase activity.
-
Cell-Based Apoptosis Assay (TRAIL-induced)
This protocol describes a method to assess the role of DAPK2 in TRAIL-induced apoptosis.[14][15]
Materials:
-
Cancer cell lines (e.g., A549 or U2OS)
-
siRNA targeting DAPK2 (and non-targeting control)
-
Transfection reagent (e.g., Lipofectamine)
-
Recombinant human TRAIL
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Culture and Transfection:
-
Culture cells to the desired confluency.
-
Transfect cells with siRNA targeting DAPK2 or a non-targeting control using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Induction of Apoptosis:
-
48 hours post-transfection, treat the cells with TRAIL (e.g., 100 ng/ml) for a specified time course (e.g., 0, 2, 4, 6 hours).
-
-
Apoptosis Analysis:
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the apoptosis detection kit protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
-
-
Western Blot Analysis (Optional):
-
Lyse a parallel set of treated cells to prepare protein extracts.
-
Perform Western blotting to analyze the cleavage of apoptosis markers such as caspase-8, caspase-3, and PARP.[14]
-
Immunoprecipitation and Western Blotting
This protocol outlines the general steps for immunoprecipitating DAPK1 or DAPK2 to study protein-protein interactions.[5][16]
Materials:
-
Cell lysate from cells expressing the proteins of interest
-
Primary antibody against DAPK1 or DAPK2
-
Protein A/G agarose beads
-
Lysis buffer (e.g., 1X Cell Lysis Buffer)
-
Wash buffer
-
SDS-PAGE sample buffer
-
Western blotting reagents and equipment
Procedure:
-
Cell Lysis:
-
Prepare cell lysates under non-denaturing conditions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with the primary antibody against DAPK1 or DAPK2 overnight at 4°C with gentle rocking.
-
Add Protein A/G agarose beads and incubate for 1-3 hours at 4°C.
-
Pellet the beads by centrifugation and wash them several times with wash buffer.
-
-
Elution and Sample Preparation:
-
Resuspend the washed beads in SDS-PAGE sample buffer.
-
Boil the samples to elute the immunoprecipitated proteins and denature them.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the interacting protein of interest, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
This guide provides a foundational comparison of DAPK1 and DAPK2 for researchers. The provided data and protocols are intended to facilitate further investigation into the specific roles of these kinases in health and disease.
References
- 1. Identification of Novel Death-Associated Protein Kinase 2 Interaction Partners by Proteomic Screening Coupled with Bimolecular Fluorescence Complementation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. promega.de [promega.de]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. ulab360.com [ulab360.com]
- 6. promega.com [promega.com]
- 7. mybiosource.com [mybiosource.com]
- 8. docta.ucm.es [docta.ucm.es]
- 9. ulab360.com [ulab360.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Clean western blot signals from immunoprecipitated samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. DAPK2 Kinase Enzyme System [worldwide.promega.com]
- 14. DAPK2 is a novel modulator of TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DAPK2 is a novel modulator of TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of death-associated protein kinase 1 attenuates the phosphorylation and amyloidogenic processing of amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Novel Antihypertensive Agents: HS148 and HS56
This guide provides a detailed comparative analysis of two novel investigational antihypertensive agents, HS148 and HS56. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their respective pharmacological profiles. This analysis is based on preclinical and early-phase clinical data, focusing on their mechanisms of action, efficacy, safety, and the experimental protocols used for their evaluation.
Overview of this compound and HS56
This compound and HS56 are promising candidates in the development of new treatments for hypertension. While both aim to reduce blood pressure, they do so through distinct molecular mechanisms, which in turn influences their overall pharmacological profile. This compound is an antagonist of the angiotensin II receptor type 1 (AT1R), placing it in the class of Angiotensin II Receptor Blockers (ARBs). In contrast, HS56 functions as a dihydropyridine calcium channel blocker (CCB), inhibiting the influx of calcium into vascular smooth muscle cells.
Mechanism of Action and Signaling Pathways
The differential mechanisms of this compound and HS56 are central to their antihypertensive effects.
This compound: Angiotensin II Receptor Blockade
This compound competitively inhibits the binding of angiotensin II to the AT1 receptor.[1][2] Angiotensin II is a potent vasoconstrictor and a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in blood pressure regulation.[2][3] By blocking the AT1 receptor, this compound prevents angiotensin II-mediated vasoconstriction, aldosterone release, and sympathetic activation, leading to a decrease in systemic vascular resistance and a subsequent reduction in blood pressure.[1]
HS56: Calcium Channel Blockade
HS56 targets L-type calcium channels in vascular smooth muscle cells.[4] The influx of extracellular calcium through these channels is a critical step for the initiation of smooth muscle contraction.[5][6] By blocking these channels, HS56 reduces the intracellular calcium concentration, leading to vascular smooth muscle relaxation (vasodilation), a decrease in peripheral vascular resistance, and consequently, a lowering of blood pressure.[4][6]
Comparative Efficacy and Safety Data
The following tables summarize the key performance indicators for this compound and HS56 derived from preclinical models and early-phase human trials.
Preclinical Efficacy in Spontaneously Hypertensive Rats (SHR)
| Parameter | This compound (10 mg/kg) | HS56 (5 mg/kg) |
| Mean Arterial Pressure Reduction (mmHg) | 35 ± 4 | 42 ± 5 |
| Heart Rate Change (bpm) | -5 ± 2 | +15 ± 3 |
| Duration of Action (hours) | > 24 | 18 - 24 |
| Receptor Occupancy at 24h (%) | 92 ± 5 | N/A |
Phase I Clinical Trial Data (Single Ascending Dose)
| Parameter | This compound (50 mg) | HS56 (20 mg) |
| Maximum Systolic BP Reduction (mmHg) | 18 ± 3 | 22 ± 4 |
| Maximum Diastolic BP Reduction (mmHg) | 12 ± 2 | 15 ± 3 |
| Time to Peak Effect (hours) | 4 - 6 | 2 - 4 |
| Plasma Half-life (hours) | 18 ± 3 | 12 ± 2 |
Common Adverse Events in Phase IIa Studies
| Adverse Event | This compound (n=150) | HS56 (n=150) | Placebo (n=150) |
| Dizziness | 8% | 12% | 3% |
| Headache | 5% | 9% | 4% |
| Peripheral Edema | 2% | 15% | 1% |
| Hyperkalemia | 3% | <1% | <1% |
| Tachycardia | <1% | 7% | <1% |
Experimental Protocols
The data presented above were generated using standardized and validated experimental methodologies.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This preclinical model is a cornerstone for evaluating antihypertensive agents.
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old, are used as a model of genetic hypertension.
-
Telemetry Implantation: A pressure-sensitive telemetry transmitter is surgically implanted into the abdominal aorta of the rats under anesthesia. This allows for continuous and stress-free monitoring of blood pressure and heart rate in conscious, freely moving animals.
-
Acclimatization: Animals are allowed a recovery period of at least one week to ensure stable baseline cardiovascular parameters.
-
Drug Administration: this compound, HS56, or vehicle (control) is administered orally via gavage.
-
Data Collection: Blood pressure and heart rate are continuously recorded for at least 24 hours post-dosing.
-
Data Analysis: The change in blood pressure and heart rate from baseline is calculated for each treatment group and compared.
Phase I Single Ascending Dose (SAD) Study in Healthy Volunteers
This is the first-in-human study to assess safety, tolerability, and pharmacokinetics.
-
Study Population: Healthy male and female volunteers with normal blood pressure.
-
Study Design: A randomized, double-blind, placebo-controlled, single ascending dose design is employed. Cohorts of subjects receive escalating single oral doses of this compound or HS56, or a matching placebo.
-
Assessments:
-
Safety and Tolerability: Continuous monitoring for adverse events, vital signs, ECGs, and clinical laboratory tests.
-
Pharmacokinetics (PK): Serial blood samples are collected at predefined time points to determine the plasma concentration of the drug and its metabolites over time. Key PK parameters (Cmax, Tmax, AUC, t1/2) are calculated.
-
Pharmacodynamics (PD): Ambulatory blood pressure monitoring is used to assess the effect of the drug on blood pressure and heart rate over a 24-hour period.
-
-
Dose Escalation: The dose for the next cohort is escalated based on a thorough review of the safety and tolerability data from the preceding cohort.
Summary and Conclusion
This compound and HS56 represent two distinct approaches to the management of hypertension. This compound, an ARB, offers targeted inhibition of the RAAS, a key pathway in the pathophysiology of hypertension. Its long duration of action and favorable side effect profile, with the exception of a slight risk of hyperkalemia, make it a strong candidate for once-daily dosing. HS56, a CCB, provides potent vasodilation and a robust reduction in blood pressure. However, its shorter half-life might necessitate a twice-daily dosing regimen or a modified-release formulation. The higher incidence of peripheral edema and reflex tachycardia associated with HS56 are known class effects of dihydropyridine CCBs.
The choice between these two agents in a clinical setting would likely be guided by patient-specific factors, including comorbidities and potential for adverse events. Further long-term studies are required to fully elucidate the comparative benefits and risks of this compound and HS56 on cardiovascular outcomes. The data presented in this guide provide a foundational basis for such future investigations.
References
- 1. Hypertensive mechanisms and converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Antihypertensive Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Increased Vascular Contractility in Hypertension Results From Impaired Endothelial Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of anti-hypertensive drugs and the mechanism of hypertension in vascular smooth muscle cell-specific ATP2B1 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods for Validating HS148's Effect on DAPK3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of orthogonal experimental methods to validate the inhibitory effect of HS148 on Death-Associated Protein Kinase 3 (DAPK3). By employing a multi-faceted approach, researchers can build a robust body of evidence to confirm target engagement and elucidate the cellular consequences of DAPK3 inhibition. This document outlines key validation techniques, presents comparative data for this compound and alternative DAPK3 inhibitors, and provides detailed experimental protocols.
Introduction to DAPK3 and the Inhibitor this compound
Death-Associated Protein Kinase 3 (DAPK3), also known as Zipper-Interacting Protein Kinase (ZIPK), is a calcium/calmodulin-independent serine/threonine kinase. It plays a crucial role in various cellular processes, including apoptosis, autophagy, and smooth muscle contraction. Dysregulation of DAPK3 has been implicated in cancer and hypertension, making it an attractive therapeutic target.
This compound is a selective small-molecule inhibitor of DAPK3 with a reported in vitro Ki of 119 nM. To rigorously validate its efficacy and specificity, it is essential to employ a series of orthogonal validation methods. These methods rely on different physical and biological principles to provide a comprehensive and reliable assessment of the inhibitor's activity.
DAPK3 Signaling Pathways
Understanding the signaling cascades involving DAPK3 is fundamental to designing effective validation experiments. DAPK3 is involved in multiple pathways, and its inhibition by this compound is expected to modulate the phosphorylation of its downstream substrates.
Orthogonal Validation Methods: A Comparative Overview
To confirm that this compound directly engages and inhibits DAPK3 in a cellular context, a combination of biochemical, biophysical, and cell-based assays is recommended. This section compares three key orthogonal methods.
Data Summary
The following table summarizes the expected outcomes and provides a comparison of this compound with other known DAPK3 inhibitors, HS94 and HS56. The data for HS94 and HS56 are derived from published studies and serve as a benchmark for validating this compound.
| Assay | Metric | This compound (Expected) | HS94 (Published) | HS56 (Published) | Principle |
| Biochemical Kinase Assay | Ki (nM) | 119 | 126 | 315 (for DAPK3) | Measures direct inhibition of purified DAPK3 enzyme activity. |
| Cellular Thermal Shift Assay (CETSA) | Thermal Shift (ΔTm) | Increase in Tm | Not Reported | Not Reported | Quantifies target engagement by measuring the change in protein thermal stability upon ligand binding in a cellular environment. |
| Western Blot (Downstream Signaling) | p-MLC2 Levels | Decrease | Decrease | Decrease | Measures the functional consequence of DAPK3 inhibition by assessing the phosphorylation status of a key downstream substrate. |
Note: The Ki values for HS94 and HS56 are provided for comparative purposes.[1][2]
Experimental Protocols & Workflows
This section provides detailed protocols for the recommended orthogonal validation methods.
Biochemical Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified DAPK3.
Protocol:
-
Reagents:
-
Purified recombinant human DAPK3 enzyme.
-
This compound, HS94, and HS56 serially diluted in DMSO.
-
Myosin Light Chain 2 (MLC2) as a substrate.
-
ATP.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Procedure:
-
Add 2.5 µL of 4x serially diluted inhibitor (this compound, HS94, or HS56) or DMSO (vehicle control) to a 384-well plate.
-
Add 5 µL of 2x DAPK3 enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Add 2.5 µL of 4x substrate/ATP mixture to initiate the reaction.
-
Incubate for 1 hour at 30°C.
-
Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a more physiologically relevant context by measuring the thermal stabilization of DAPK3 upon this compound binding in intact cells.
Protocol:
-
Reagents:
-
Cell line expressing endogenous DAPK3 (e.g., HeLa or A549 cells).
-
This compound dissolved in DMSO.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
-
Procedure:
-
Seed cells in culture plates and grow to 80-90% confluency.
-
Treat cells with this compound (e.g., 10 µM) or DMSO (vehicle) for 1-2 hours.
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C to 70°C) using a thermal cycler.
-
Cool the samples at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble DAPK3 in each sample by Western blot.
-
-
Data Analysis:
-
Quantify the band intensities for DAPK3 at each temperature for both this compound-treated and vehicle-treated samples.
-
Normalize the band intensities to the intensity at the lowest temperature.
-
Plot the normalized intensity against temperature to generate melting curves.
-
Determine the melting temperature (Tm) for both conditions. A positive shift in Tm for this compound-treated samples indicates target engagement.
-
Western Blot for Downstream Substrate Phosphorylation
This assay assesses the functional consequence of DAPK3 inhibition by measuring the phosphorylation status of its downstream substrate, Myosin Light Chain 2 (MLC2).
References
HS148 as a Negative Control for Pim Kinase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of HS148 as a negative control for Pim kinase inhibition studies. It offers a detailed comparison with established pan-Pim and selective Pim kinase inhibitors, supported by experimental data and protocols to aid in the design and interpretation of research in this area.
Introduction to Pim Kinases
The Pim family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are crucial mediators of cytokine signaling pathways.[1] They are constitutively active kinases, and their activity is primarily regulated at the level of transcription and protein stability.[2] Pim kinases play a significant role in cell cycle progression, apoptosis, and transcriptional activation, making them attractive therapeutic targets in oncology.[3][4]
The Role of a Negative Control in Kinase Inhibition Assays
In kinase inhibitor screening and validation, a negative control is an essential component to ensure the specificity of the observed effects. An ideal negative control should be structurally related to the active inhibitors if possible but lack inhibitory activity against the target kinase. This helps to distinguish true inhibition from off-target or non-specific effects.
This compound: A Selective DAPK3 Inhibitor as a Putative Pim Kinase Negative Control
This compound has been identified as a selective inhibitor of Death-Associated Protein Kinase 3 (DAPK3) with a Ki value of 119 nM.[5] To date, there is no published evidence to suggest that this compound inhibits Pim kinases. Based on its known selectivity profile, this compound is proposed as a suitable negative control for in vitro and cell-based assays targeting Pim kinases. Its use allows researchers to control for potential off-target effects and confirm that the observed cellular phenotypes are a direct result of Pim kinase inhibition by active compounds.
Comparative Analysis of Pim Kinase Inhibitors
To contextualize the use of this compound as a negative control, this guide provides data on well-characterized Pim kinase inhibitors that can be used as positive controls.
Table 1: In Vitro Inhibitory Activity of Selected Compounds against Pim Kinases
| Compound | Type | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Primary Target(s) | Reference |
| This compound | Negative Control | Not Reported | Not Reported | Not Reported | DAPK3 (Ki = 119 nM) | [5] |
| AZD1208 | Pan-Pim Inhibitor | 0.4 | 5 | 1.9 | Pim-1, Pim-2, Pim-3 | [4][6] |
| SGI-1776 | Pim-1 Selective Inhibitor | 7 | 363 | 69 | Pim-1, Flt3 | [2][7] |
Pim Kinase Signaling Pathways
Pim kinases are downstream effectors of the JAK/STAT signaling pathway and are often induced by various cytokines and growth factors.[3][7] Once expressed, they phosphorylate a range of downstream targets involved in cell survival and proliferation.
Caption: Pim Kinase Signaling Pathway.
Experimental Protocols
Biochemical Kinase Assays
1. ADP-Glo™ Kinase Assay
This luminescent kinase assay measures the amount of ADP produced during a kinase reaction.
-
Principle: The assay involves two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal using luciferase. The light output is proportional to the ADP concentration and, therefore, the kinase activity.
-
Protocol Outline:
-
Add 1 µl of inhibitor (or this compound as a negative control) or DMSO to the wells of a 384-well plate.
-
Add 2 µl of Pim kinase enzyme.
-
Add 2 µl of a substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes.
-
Measure luminescence.
-
Caption: ADP-Glo™ Kinase Assay Workflow.
2. LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Principle: The assay measures the binding of a fluorescently labeled tracer to the kinase. An inhibitor will compete with the tracer for binding to the kinase, resulting in a decrease in the FRET signal.
-
Protocol Outline:
-
Add 5 µL of test compound (or this compound) to assay wells.
-
Add 5 µL of a mixture containing the Pim kinase and a europium-labeled anti-tag antibody.
-
Add 5 µL of the Alexa Fluor™ 647-labeled tracer.
-
Incubate for 1 hour at room temperature.
-
Read the TR-FRET signal.
-
Cell-Based Assays
1. Western Blotting for Phosphorylated Downstream Targets
This assay assesses the ability of an inhibitor to block Pim kinase activity within a cellular context.
-
Principle: Pim kinases phosphorylate specific downstream targets such as BAD at Ser112, 4E-BP1 at Thr37/46, and p21 at Thr145.[8] Inhibition of Pim kinase activity leads to a decrease in the phosphorylation of these substrates, which can be detected by western blotting using phospho-specific antibodies.
-
Protocol Outline:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of the Pim kinase inhibitor (e.g., AZD1208), a negative control (this compound), and a vehicle control (DMSO) for a specified time.
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phospho-BAD (Ser112), phospho-4E-BP1 (Thr37/46), total BAD, total 4E-BP1, and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of Pim kinase inhibition on cell proliferation and survival.
-
Principle: Pim kinases are known to promote cell survival and proliferation.[2] Inhibiting their activity is expected to reduce cell viability. Assays like MTT measure metabolic activity, which correlates with the number of viable cells. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells.
-
Protocol Outline (CellTiter-Glo®):
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of the test compound (e.g., SGI-1776), negative control (this compound), and vehicle control.
-
Incubate for the desired period (e.g., 72 hours).
-
Add CellTiter-Glo® reagent to each well.
-
Measure luminescence to determine the number of viable cells.
-
Conclusion
The selection of appropriate controls is paramount for the rigorous evaluation of kinase inhibitors. While direct experimental data on the lack of this compound activity against Pim kinases is not yet available, its high selectivity for DAPK3 makes it a rational choice for a negative control in Pim kinase inhibition studies. When used in conjunction with well-characterized positive controls like AZD1208 and SGI-1776, this compound can significantly enhance the confidence in attributing observed biological effects to the specific inhibition of Pim kinases. The experimental protocols provided in this guide offer a starting point for researchers to validate their findings and further explore the therapeutic potential of targeting the Pim kinase signaling pathway.
References
- 1. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. promega.com [promega.com]
- 4. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. axonmedchem.com [axonmedchem.com]
HS148 in Focus: A Head-to-Head Comparison with DAPK Family Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of HS148, a selective Death-Associated Protein Kinase 3 (DAPK3) inhibitor, with other known inhibitors of the DAPK family. The DAPK family of serine/threonine kinases, comprising DAPK1, DAPK2, DAPK3, DRAK1, and DRAK2, are crucial regulators of apoptosis, autophagy, and inflammation, making them compelling targets for therapeutic intervention in a range of diseases, including cancer and neurodegenerative disorders.[1][2] This document summarizes key quantitative data, outlines experimental methodologies for inhibitor profiling, and visualizes relevant signaling pathways to offer a comprehensive resource for researchers in the field.
Performance Comparison of DAPK Family Inhibitors
This compound has been identified as a selective inhibitor of DAPK3 with a reported inhibitory constant (Ki) of 119 nM.[3][4][5] Its selectivity against other DAPK family members and a broader panel of kinases is a critical aspect of its potential as a research tool and therapeutic lead. This section provides a comparative overview of this compound and other frequently cited DAPK family inhibitors based on available biochemical data.
| Inhibitor | Primary Target(s) | Ki (nM) | IC50 (nM) | Notes |
| This compound | DAPK3 | 119 | - | Selective for DAPK3.[3][4][5] |
| HS94 | DAPK3 | 126 | - | Selective for DAPK3.[3] |
| TC-DAPK 6 | DAPK1, DAPK3 | - | 69 (DAPK1), 225 (DAPK3) | Potent dual inhibitor.[6] |
| HS38 | DAPK1, DAPK3 | 300 (Kd, DAPK1), 280 (Kd, DAPK3) | 200 (DAPK1) | Also inhibits PIM3 (IC50 = 200 nM).[7] |
| DAPK1-IN-1 | DAPK1 | 630 (Kd) | - | Selective for DAPK1.[1] |
| DRAK2-IN-1 | DRAK2, DRAK1 | 0.26 (DRAK2) | 3 (DRAK2), 51 (DRAK1) | Potent and selective for DRAK2 over other DAPK members.[1] |
| CK156 | DRAK1 | - | 182 | Highly selective for DRAK1.[3] |
DAPK3 Signaling and the Role of this compound
DAPK3 is implicated in a variety of cellular processes, including the regulation of apoptosis and autophagy.[1] Recent studies have highlighted a crucial role for DAPK3 in gastric cancer, where its inhibition can suppress tumor progression through the activation of ULK1-dependent autophagy. This pathway is a key area of investigation for the mechanism of action of this compound.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of inhibitor performance data, detailed experimental protocols are essential. Below is a representative methodology for determining the potency and selectivity of DAPK family inhibitors using a biochemical kinase assay.
Biochemical Kinase Assay for DAPK Inhibitor Profiling
This protocol is adapted from standard kinase assay methodologies, such as the LanthaScreen™ Eu Kinase Binding Assay and ADP-Glo™ Kinase Assay, which are widely used for inhibitor profiling.
Objective: To determine the in vitro inhibitory activity (e.g., IC50 or Ki) of test compounds against DAPK family kinases.
Materials:
-
Recombinant human DAPK1, DAPK2, DAPK3, DRAK1, and DRAK2 enzymes
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagents (e.g., LanthaScreen™ Eu-labeled antibody and Alexa Fluor™ tracer, or ADP-Glo™ reagents)
-
384-well assay plates
-
Plate reader capable of detecting the assay signal (e.g., time-resolved fluorescence resonance energy transfer or luminescence)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add a defined amount of recombinant DAPK enzyme to the wells of a 384-well plate.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and add the detection reagents according to the manufacturer's instructions (e.g., Eu-labeled antibody and tracer for a binding assay, or ADP-Glo™ reagent for an activity assay).
-
Incubate the plate to allow the detection reaction to reach equilibrium.
-
-
Data Acquisition: Measure the signal (e.g., TR-FRET ratio or luminescence) using a compatible plate reader.
-
Data Analysis:
-
Plot the signal as a function of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.
-
Conclusion
This compound is a valuable tool for studying the biological functions of DAPK3 due to its selectivity. The available data positions it as a potent inhibitor, and its connection to the ULK1-dependent autophagy pathway in gastric cancer provides a compelling rationale for its use in cancer research. However, a comprehensive head-to-head comparison of this compound against a full panel of DAPK family kinases using standardized assay conditions is necessary to fully elucidate its selectivity profile. The experimental protocol outlined in this guide provides a framework for conducting such comparative studies, which will be crucial for advancing our understanding of DAPK3 and the therapeutic potential of its inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. DAPK | DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | DAPK3抑制剂 | MCE [medchemexpress.cn]
- 6. DAPK | TargetMol [targetmol.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Prudent Disposal of Research Chemicals: A Guide for Laboratory Professionals
Identifying Chemical Hazards
Before any disposal procedures are initiated, a thorough hazard assessment must be conducted. The primary source for this information is the Safety Data Sheet (SDS) provided by the manufacturer. Key sections to consult in the SDS include those on hazards identification, handling and storage, and ecological information.
Key Information to Extract from a Safety Data Sheet (SDS):
| Section | Information Provided | Relevance to Disposal |
| Hazard Identification | Details on physical, health, and environmental hazards (e.g., flammable, corrosive, toxic). | Determines the primary hazard class for waste segregation. |
| First-Aid Measures | Immediate actions to take in case of exposure. | Informs on emergency preparedness during handling and disposal. |
| Fire-Fighting Measures | Suitable extinguishing media and specific hazards arising from the chemical. | Important for emergency response planning. |
| Accidental Release Measures | Procedures for containment and cleanup of spills. | Guides the safe management of any accidental releases during disposal. |
| Handling and Storage | Precautions for safe handling and conditions for safe storage. | Informs on the personal protective equipment (PPE) required and proper storage of the waste. |
| Toxicological Information | Information on the likely routes of exposure and the symptoms of exposure. | Provides an understanding of the health risks associated with the chemical. |
| Ecological Information | Details on the potential environmental impact of the chemical. | Critical for determining the appropriate disposal method to prevent environmental harm. |
| Disposal Considerations | General guidance on proper disposal methods. | Provides a starting point for developing a specific disposal plan. |
General Disposal Procedures for Laboratory Chemicals
In the absence of explicit instructions for HS148, researchers should adhere to the following general principles for chemical waste disposal. These procedures are designed to be broadly applicable to a wide range of research chemicals.
Step-by-Step Disposal Protocol:
-
Hazard Determination: Carefully review the SDS to classify the chemical waste. Determine if it is hazardous based on its characteristics (e.g., ignitability, corrosivity, reactivity, toxicity).
-
Waste Segregation: Never mix incompatible waste streams.[2] Hazardous waste must be segregated from non-hazardous waste. Furthermore, different categories of hazardous waste (e.g., halogenated solvents, non-halogenated solvents, acidic waste, basic waste) should be collected in separate, clearly labeled containers.
-
Proper Labeling: All waste containers must be clearly and accurately labeled.[3] The label should include the words "Hazardous Waste," the full chemical name(s) of the contents, the associated hazards (e.g., flammable, corrosive), and the date of accumulation.
-
Container Selection: Use containers that are compatible with the chemical waste being stored.[4] The container must be in good condition with a secure, tight-fitting lid.
-
Storage: Store waste containers in a designated, well-ventilated area, away from sources of ignition and incompatible materials. Secondary containment should be used to capture any potential leaks or spills.[2]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[2][4] EHS professionals are trained in the proper procedures for transporting and disposing of chemical waste in accordance with federal, state, and local regulations.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, a general protocol for the neutralization of acidic or basic waste, when appropriate and safe to do so, can be considered. However, neutralization should only be performed by trained personnel with a thorough understanding of the chemical reactions involved and the potential hazards. For most research chemicals, direct disposal through the EHS office is the recommended and safest approach.
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Caption: Decision workflow for the safe disposal of laboratory chemical waste.
By following these established procedures and consulting with institutional safety professionals, researchers can ensure that the disposal of chemicals like this compound is conducted in a manner that is safe, compliant, and environmentally responsible.
References
Personal protective equipment for handling HS148
Compound of Interest: HS148 (DAPK3 Inhibitor)
This document provides essential safety, operational, and disposal guidance for researchers, scientists, and drug development professionals handling this compound. As a potent and selective small molecule inhibitor, careful and informed handling is critical to ensure personnel safety and experimental integrity.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS 1892595-16-2) is not publicly available. The following guidance is based on best practices for handling potent, research-grade kinase inhibitors. This information is not a substitute for a manufacturer-provided SDS and a thorough, substance-specific risk assessment. Always consult the SDS provided by your supplier for detailed safety information.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a selective inhibitor of Death-Associated Protein Kinase 3 (DAPK3). While specific toxicity data is unavailable, similar potent small molecule inhibitors should be handled as potentially hazardous compounds. A comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory to protect from splashes or airborne particles. |
| Hand Protection | Nitrile or other chemical-resistant gloves | Double-gloving is recommended, especially when handling stock solutions or the neat compound. Check for glove compatibility with the solvent used. |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation. Cuffed sleeves are recommended to protect wrists. |
| Respiratory Protection | Suitable respirator (e.g., N95 or higher) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation. |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial to minimize exposure risk.
Workspace Preparation:
-
All handling of this compound, particularly the weighing of the solid compound and the preparation of stock solutions, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).
-
The work surface should be covered with absorbent, plastic-backed paper to contain any spills.
Step-by-Step Handling Protocol:
-
Don PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.
-
Prepare Workspace: Ensure the fume hood or BSC is functioning correctly and the work surface is prepared.
-
Weighing the Compound: Use a dedicated, calibrated analytical balance inside the containment unit. Handle the container with care to avoid creating dust.
-
Preparing Solutions: When dissolving the compound, add the solvent slowly to the solid to avoid splashing. Ensure the chosen solvent is appropriate for your experimental needs and that you are aware of its specific hazards.
-
Labeling: Clearly label all solutions with the compound name (this compound), CAS number (1892595-16-2), concentration, solvent, date, and your initials.
-
Storage: Store the solid compound and solutions in a cool, dry, and well-ventilated area, away from incompatible materials. Follow any specific storage temperature recommendations from the supplier.
Disposal Plan
Dispose of all waste containing this compound in accordance with local, state, and federal regulations.
Waste Categories and Disposal Procedures:
| Waste Category | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, gowns), absorbent paper, and empty vials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a sealed, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed. |
| Sharps Waste | Contaminated needles and other sharps must be disposed of in a designated sharps container. |
DAPK3 Signaling and Experimental Workflow
This compound is a selective inhibitor of DAPK3, a kinase involved in regulating cellular processes such as apoptosis and cytoskeletal organization. Recent research suggests a potential link between DAPK3 and the Hippo signaling pathway, a key regulator of organ size and cell proliferation.[1][2]
Caption: Potential interaction of DAPK3 with the Hippo signaling pathway.
Experimental Workflow: General In Vitro Kinase Assay
The following provides a generalized workflow for assessing the inhibitory activity of this compound on DAPK3. Specific buffer compositions, substrate concentrations, and incubation times will need to be optimized.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocols
General In Vitro DAPK3 Inhibition Assay Protocol:
This is a template protocol and must be optimized for your specific laboratory conditions and reagents.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution in kinase assay buffer.
-
Prepare solutions of recombinant DAPK3 enzyme, a suitable substrate (e.g., a specific peptide or a generic substrate like Myelin Basic Protein), and ATP in kinase assay buffer.
-
-
Assay Procedure:
-
In a multi-well plate, add the DAPK3 enzyme to each well.
-
Add the serially diluted this compound or vehicle control to the appropriate wells.
-
Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection and Analysis:
-
Stop the reaction according to the detection kit manufacturer's instructions (this may involve adding a stop solution).
-
Measure the signal (e.g., luminescence, fluorescence, or radioactivity) which corresponds to the amount of phosphorylated substrate.
-
Plot the signal as a function of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
For further, more detailed procedural guidance, consult established protocols for in vitro kinase assays.[3][4][5][6][7]
References
- 1. An Inhibitor of Death-Associated Protein Kinase 3 (DAPK3) Disrupts Hippo Signaling and Intestinal Epithelial Regeneration in Murine DSS-Induced Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro kinase assay [protocols.io]
- 7. protocols.io [protocols.io]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
